4'--C-Methylcytidine
Description
Historical Context of Nucleoside Analogs as Therapeutic Agents
The development of nucleoside analogs as therapeutic agents dates back to the mid-20th century. acs.org Initially explored for their anticancer properties, the first of these compounds to be approved by the FDA was fluorouracil in 1962, a modified uracil (B121893) nucleobase used in the treatment of several cancers. nih.gov This milestone opened the door for the development of a wide array of nucleoside analogs.
These synthetic compounds are structurally similar to the natural nucleosides that are the fundamental building blocks of DNA and RNA. acs.org Their therapeutic effect often stems from their ability to be mistaken by cellular or viral enzymes for their natural counterparts. researchgate.net Once incorporated into growing DNA or RNA chains, they can disrupt the replication process, often by acting as chain terminators. researchgate.netnih.gov
Over the decades, the field has expanded dramatically, with over 30 nucleoside analogs approved for treating viral infections, cancers, and other diseases. nih.gov This class of drugs has been instrumental in the management of viral infections such as HIV, hepatitis B and C viruses, and herpes simplex virus. acs.orgmdpi.com Similarly, in oncology, nucleoside analogs like cytarabine (B982) and gemcitabine (B846) are frontline treatments for various leukemias and solid tumors. nih.govnih.gov The continuous evolution of this field is driven by the need to overcome drug resistance and improve the therapeutic window of existing treatments. nih.gov
Structural Classification of 4'-C-Methylcytidine as a Modified Nucleoside
4'-C-Methylcytidine is classified as a modified pyrimidine (B1678525) nucleoside. Its core structure consists of a cytosine base attached to a ribose sugar, which is characteristic of the natural nucleoside, cytidine (B196190). The defining feature of 4'-C-Methylcytidine is the addition of a methyl group at the 4'-position of the furanose (sugar) ring.
This seemingly small modification has profound structural and functional consequences. The presence of the methyl group at the 4'-carbon alters the conformation of the sugar ring. researchgate.net Specifically, it influences the pucker of the furanose ring, which can affect how the nucleoside analog is recognized and processed by cellular and viral enzymes. researchgate.net This structural alteration is a key aspect of its mechanism of action.
Overview of Research Significance in Virology and Oncology
The unique structural properties of 4'-C-Methylcytidine have made it a significant subject of research in both virology and oncology.
In virology, 4'-C-methylated nucleosides have shown considerable promise as antiviral agents. Research has demonstrated the potent activity of 2'-C-methylcytidine, a closely related compound, against a range of viruses, including Hepatitis C virus (HCV), norovirus, and dengue virus. nih.govnih.govdrugbank.com The mechanism of action for these compounds generally involves their conversion to the active triphosphate form within the cell. This triphosphate analog then competes with natural nucleotides for incorporation into the replicating viral RNA by the viral RNA-dependent RNA polymerase. drugbank.com The incorporation of the modified nucleoside often leads to the termination of the growing RNA chain, thereby inhibiting viral replication. drugbank.com Studies on 4'-C-methylated nucleosides have also shown activity against foot-and-mouth disease virus. nih.gov
In the field of oncology, research into 4'-C-substituted nucleosides has revealed their potential as anticancer agents. For instance, certain 4'-C-methyl-2'-fluoro arabino nucleosides have exhibited significant cytotoxicity against human tumor cell lines. nih.gov The rationale behind their anticancer activity is similar to their antiviral mechanism—interference with nucleic acid synthesis, leading to the inhibition of cell proliferation and the induction of apoptosis in cancer cells. The ongoing research in this area focuses on synthesizing and evaluating novel 4'-C-substituted nucleosides to identify compounds with improved efficacy and selectivity against various cancers. nih.gov
Research Findings on 4'-C-Methylated Nucleosides
| Compound/Analog Class | Therapeutic Area | Key Research Findings |
| 2'-C-Methylcytidine | Virology (HCV, Norovirus, Dengue) | Potent inhibitor of viral replication by targeting RNA-dependent RNA polymerase and causing chain termination. nih.govnih.govdrugbank.com |
| 4'-C-Methyl-2'-fluoro arabino nucleosides | Oncology | Demonstrated significant cytotoxicity in human tumor xenografts in mice. nih.gov |
| 2'-C-Methylcytidine | Virology (Foot-and-Mouth Disease Virus) | Exhibits potent and selective in vitro antiviral activity against FMDV. nih.gov |
| 4'-C-Substituted Nucleosides | Virology (HIV) | Designed as a new class of nucleoside reverse transcriptase inhibitors (NRTIs) with activity against drug-resistant HIV-1 variants. nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
4-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]pyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O5/c1-10(4-14)7(16)6(15)8(18-10)13-3-2-5(11)12-9(13)17/h2-3,6-8,14-16H,4H2,1H3,(H2,11,12,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUBNRBNWTUDOEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(C(O1)N2C=CC(=NC2=O)N)O)O)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Synthesis Strategies and Derivatization of 4 C Methylcytidine and Analogs
Synthesis of the 4'-C-Methylcytidine Scaffold
The core structure of 4'-C-Methylcytidine requires the precise construction of a furanose ring bearing a methyl group at the C4' position, followed by the attachment of a cytosine base.
The synthesis of 4'-substituted nucleosides often begins with a suitably modified carbohydrate precursor. A common approach involves the use of D-ribose or its derivatives. For C-nucleosides, where the base is attached via a C-C bond, ribonolactones are key electrophilic precursors. urfu.ru The general strategy involves the coupling of a functionalized carbohydrate with an aglycon. urfu.ru
One major challenge is achieving the desired stereochemistry. The synthesis of C-nucleosides often results in a mixture of α and β stereoisomers at the anomeric carbon. nih.gov Since most biologically active nucleosides are the β-anomer, achieving high stereospecificity is a primary goal. nih.gov The reaction of a lithiated heterocycle with a D-ribonolactone derivative can lead to an oxocarbenium ion intermediate, which influences the stereochemical outcome. nih.gov
Novel methods have been developed to generate 4'-carbon radicals, which serve as useful intermediates. nih.gov These radical-based approaches can circumvent some of the limitations associated with traditional ionic reactions, such as complex protection-deprotection steps and limited stereocontrol. nih.gov
Controlling the stereochemistry at the 4'-position is a significant hurdle in the synthesis of these analogs. nih.gov Traditional ionic reactions often lack precise stereoselectivity. nih.gov To address this, radical reactions have been explored as a powerful alternative. Two notable methods for generating 4'-carbon radicals are:
Radical deformylation : This involves the β-fragmentation of a hydroxymethyl group at the 4'-position. nih.gov
Radical decarboxylation and 1,5-hydrogen atom transfer (1,5-HAT) : This method allows for the generation of a 4'-carbon radical while preserving the hydroxymethyl group. nih.gov
These radical-based strategies facilitate the creation of various 4'-modified nucleosides with improved control. nih.gov For C-nucleosides, stereoselectivity can sometimes be achieved by careful choice of reagents and reaction conditions. For instance, the use of BF₃·OEt₂ as a Lewis acid in conjunction with a reducing agent like Et₃SiH can favor the formation of the desired β-anomer from a planar oxocarbenium cation intermediate. urfu.runih.gov
| Method | Key Feature | Advantage |
| Ionic Reactions | Nucleophilic/electrophilic substitution at C4' | Well-established but can have stereocontrol issues nih.gov |
| Radical Reactions | Generation of a 4'-carbon radical intermediate | Can offer better stereocontrol and avoid complex protection steps nih.gov |
| C-Nucleoside Coupling | Reaction of lithiated heterocycles with ribonolactones | Direct C-C bond formation, but often yields anomeric mixtures urfu.runih.gov |
Preparation of 4'-C-Methylcytidine Analogs
Building upon the foundational chemistry of the 4'-C-methyl scaffold, various analogs have been synthesized to explore structure-activity relationships.
Carbocyclic nucleoside analogs, where the furanose oxygen is replaced by a methylene (B1212753) group, are a prominent class of modified nucleosides. A series of 4'-substituted carbocyclic uracil (B121893) derivatives, which serve as analogs for cytidine (B196190) derivatives, have been synthesized. mdpi.comnih.gov The synthesis is a lengthy and complex process, often starting from the commercially available (-)-Vince lactam. mdpi.comnih.gov One reported synthesis involved 19 to 22 steps to yield the final carbocyclic uracil derivatives containing 4'-ethynyl, 4'-cyano, and 4'-chloromethyl groups. mdpi.com
These multi-step syntheses highlight the synthetic challenges in accessing complex nucleoside analogs. mdpi.com
Locked Nucleic Acids (LNA), also known as Bridged Nucleic Acids (BNA), represent a class of analogs where the ribose ring is "locked" into a specific conformation through a covalent bridge between the 2'-oxygen and the 4'-carbon. nih.govnih.gov This modification significantly increases the binding affinity of oligonucleotides to their complementary RNA strands. nih.gov
A notable example is the 2'-O,4'-C-ethylene-bridged nucleic acid (ENA). nih.govnih.gov The synthesis of these bicyclo nucleosides creates a rigid N-type sugar conformation, which is favorable for duplex stability. nih.gov Oligonucleotides incorporating ENA modifications have shown enhanced resistance to nuclease degradation compared to both natural DNA and standard LNA. nih.govnih.gov Another variation, the 2'-O,4'-C-spirocyclopropylene bridged nucleic acid (scpBNA), which incorporates a cyclopropane (B1198618) ring, also demonstrates excellent duplex-forming ability and increased enzymatic stability. researchgate.net
| LNA Type | Bridge | Key Property |
| LNA/BNA | 2'-O,4'-C-methylene | N-type sugar pucker, increased affinity nih.gov |
| ENA | 2'-O,4'-C-ethylene | High affinity, superior nuclease resistance nih.govnih.gov |
| scpBNA | 2'-O,4'-C-spirocyclopropylene | Excellent duplex stability, increased enzymatic stability researchgate.net |
Synthesis of Phosphoramidite (B1245037) Building Blocks for Nucleic Acid Synthesis
To incorporate 4'-C-methylcytidine or its analogs into synthetic oligonucleotides, they must first be converted into phosphoramidite building blocks. This is a critical step for their use in solid-phase oligonucleotide synthesis. nih.govnih.gov The general synthetic pathway involves a series of protection and activation steps.
The synthesis of an N4-methylcytidine phosphoramidite, for example, can start from silylated uridine (B1682114). researchgate.net The process involves:
Activation and Amination : The C4 position of the pyrimidine (B1678525) ring is activated, typically with a sulfonyl chloride like 2,4,6-triisopropylbenzene sulfonyl chloride (TPSCl), followed by reaction with the desired amine (e.g., methylamine). researchgate.netresearchgate.net
Protection of Hydroxyl Groups : The 5'-hydroxyl group is protected with an acid-labile group, most commonly a dimethoxytrityl (DMTr) group, using DMTrCl. researchgate.net The 2'-hydroxyl group is often protected with a base-labile group such as tert-butyldimethylsilyl (TBDMS). nih.gov
Phosphitylation : The final step is the phosphitylation of the 3'-hydroxyl group. This is typically achieved by reacting the protected nucleoside with a phosphitylating agent like 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a mild base. researchgate.net
This multi-step process yields the final phosphoramidite monomer, which can be used directly in automated DNA/RNA synthesizers. nih.govresearchgate.netresearchgate.net
Prodrug Development for Enhanced Delivery and Bioavailability
Nucleoside analogs like 4'--C-Methylcytidine often face challenges in clinical application due to suboptimal pharmacokinetic properties. A primary hurdle is their poor oral bioavailability, largely because of their hydrophilic nature which limits passive diffusion across the intestinal membrane. researchgate.net Furthermore, to exert their antiviral effect, these analogs must be converted intracellularly into their active triphosphate form. This multi-step phosphorylation, catalyzed by host cell kinases, is often inefficient, with the initial phosphorylation to the monophosphate being a common rate-limiting step. mdpi.commdpi.com
To overcome these barriers, prodrug strategies are extensively employed. A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug. researchgate.net For nucleoside analogs, prodrugs are designed to mask the polar hydroxyl groups, thereby increasing lipophilicity for better absorption. researchgate.net Advanced strategies also aim to deliver the nucleoside monophosphate directly into the target cell, bypassing the inefficient first phosphorylation step and enhancing the formation of the active triphosphate metabolite. mdpi.comnih.gov
A prevalent and straightforward prodrug approach involves the formation of ester derivatives at the hydroxyl groups of the nucleoside's sugar moiety. This strategy effectively increases the lipophilicity of the parent compound, which can lead to improved oral absorption. researchgate.net
A notable example of this strategy is Valopicitabine (B1239987) (NM283), the 3'-O-L-valinyl ester prodrug of 2'-C-methylcytidine, an isomer of this compound. nih.govacs.org The parent compound, 2'-C-methylcytidine, showed potent anti-HCV activity but suffered from low oral bioavailability. nih.gov By attaching an L-valine amino acid via an ester linkage to the 3'-hydroxyl position, researchers created Valopicitabine. acs.org This modification enhances intestinal permeability, in part by targeting amino acid transporters. researchgate.net Once absorbed and inside the body, the ester bond is rapidly cleaved by cellular esterases to release the active parent nucleoside, 2'-C-methylcytidine. nih.gov This approach successfully improved the pharmacokinetic profile, allowing for effective delivery of the active drug. acs.org
While specific ester prodrugs of this compound are not extensively documented in publicly available research, the principles demonstrated by Valopicitabine are directly applicable. Esterification, particularly with amino acids, represents a viable strategy to enhance the delivery and bioavailability of this compound. Another example in a related class is Molnupiravir, which is an isobutyryl ester prodrug of N4-hydroxycytidine, highlighting the broad utility of this approach for ribonucleoside analogs. nih.govacs.org
The chemical nature of the prodrug moiety has a profound impact on the ultimate antiviral efficacy of the nucleoside analog. The primary goal is to increase the intracellular concentration of the active nucleoside triphosphate (NTP) in virus-infected cells. nih.gov Different prodrug strategies achieve this through various mechanisms.
Ester Prodrugs , such as Valopicitabine, primarily enhance efficacy by improving oral bioavailability, leading to higher plasma concentrations of the parent nucleoside. nih.gov This increased systemic availability provides more substrate for the intracellular phosphorylation cascade. However, this approach still relies on the efficiency of the initial, often slow, kinase-mediated phosphorylation step inside the cell. mdpi.com
Monophosphate Prodrugs represent a more advanced strategy designed to bypass the rate-limiting initial phosphorylation. These prodrugs, such as the widely studied phosphoramidates (ProTides), deliver a masked monophosphate form of the nucleoside directly into the cell. mdpi.comnih.gov Once inside, the protecting groups are metabolically cleaved, releasing the nucleoside monophosphate, which is then more readily converted to the di- and active triphosphate forms. researchgate.net This approach has proven highly successful, as exemplified by Sofosbuvir (B1194449), a phosphoramidate (B1195095) prodrug that became a cornerstone of HCV therapy. mdpi.com
Research on analogs closely related to this compound demonstrates the potential of this strategy. For instance, phosphoramidate prodrugs of 2′-C-methyl-4′-azido pyrimidine nucleosides were synthesized and showed that while the parent nucleosides were inactive, the monophosphate prodrugs exhibited modest and selective anti-HCV activity. researchgate.net This indicates that converting an inactive nucleoside to an active one is possible by ensuring efficient formation of the monophosphate. researchgate.net
Another sophisticated approach is the HepDirect technology, which involves prodrugs that are selectively activated in the liver. A HepDirect prodrug of 2'-C-methylcytidine was developed that, upon administration, led to a significant increase in the levels of the active triphosphate metabolite specifically in liver cells. nih.gov This targeted delivery resulted in a robust antiviral response in HCV-infected chimpanzees, demonstrating that tissue-specific delivery via a prodrug moiety can dramatically improve efficacy. nih.gov
Ultimately, the choice of prodrug moiety dictates the mechanism of enhanced drug delivery—be it through improved absorption, bypassing metabolic bottlenecks, or tissue-specific targeting. Each of these mechanisms can lead to higher intracellular concentrations of the active NTP, which directly correlates with a more potent antiviral effect. nih.govnih.gov
Molecular Mechanisms of Action
Intracellular Metabolism and Phosphorylation to Active Triphosphate Forms
For a nucleoside analog to exert its antiviral or anticancer effects, it must first be converted into its active triphosphate form within the cell. This multi-step phosphorylation is a critical activation process.
Nucleoside analogs are typically phosphorylated by cellular kinases. For cytidine (B196190) analogs like the well-studied antiviral agent β-d-2′-deoxy-2′-fluoro-2′-C-methylcytidine (PSI-6130), the initial phosphorylation to the monophosphate form is a crucial and often rate-limiting step. nih.gov This first phosphorylation step for PSI-6130 can be catalyzed by two key enzymes: deoxycytidine kinase (dCK) and uridine-cytidine kinase 1 (UCK-1). nih.gov
Given the lack of specific data for 4'--C-Methylcytidine, it is plausible that it would follow a similar phosphorylation cascade, utilizing cellular kinases such as dCK, UCK-1, YMPK, and NDPK. However, the modification at the 4'-position would likely influence the efficiency of its recognition and processing by these enzymes.
Inhibition of Viral Polymerases
The triphosphate form of nucleoside analogs acts as the direct inhibitor of viral polymerases, which are essential enzymes for the replication of viral genomes.
The active triphosphate form of nucleoside analogs structurally mimics natural nucleoside triphosphates (e.g., CTP). This allows them to compete with the natural substrates for the active site of the viral RNA-dependent RNA polymerase (RdRp). researchgate.net Once the analog is incorporated into the growing viral RNA or DNA chain, it can halt further elongation, a process known as chain termination. nih.gov
For many cytidine analogs, including 2'-C-methylcytidine, incorporation by the viral polymerase leads to immediate chain termination. nih.govnih.gov The presence of the methyl group at the 2'-position creates a steric hindrance that prevents the formation of the next phosphodiester bond, effectively stopping the replication process. nih.gov This mechanism of action as a nonobligate chain terminator has been demonstrated for the triphosphate of PSI-6130. nih.gov A similar steric clash mechanism could be anticipated for a 4'-methyl modification.
By successfully competing with natural nucleotides and causing chain termination, the triphosphate analogs of cytidine derivatives potently inhibit viral RNA synthesis. nih.gov The level of inhibition is directly related to the efficiency of incorporation of the analog by the viral polymerase and the subsequent termination of the growing RNA chain. nih.gov For example, 2'-C-methylcytidine has been shown to inhibit the replication of a variety of RNA viruses, including Hepatitis C virus (HCV), Dengue virus, and Foot-and-Mouth Disease virus, by targeting their respective RNA polymerases. nih.govoup.comnih.gov
Nucleic Acid Incorporation and Conformational Perturbations
The incorporation of a modified nucleoside into a nucleic acid strand can lead to significant structural and conformational changes. While specific data for this compound is unavailable, studies on other methylated cytidines provide insight into this mechanism.
Impact on Cellular Processes Beyond Direct Antiviral/Anticancer Targets
Nucleoside analogs can have off-target effects, meaning they can interact with and affect cellular components other than their intended viral or cancerous targets. A significant concern for many nucleoside analogs is their potential interaction with mitochondrial RNA polymerase (POLRMT). nih.gov Some 2'-modified ribonucleoside analogs have been shown to be substrates for human mitochondrial RNA polymerase, which can lead to mitochondrial toxicity. nih.gov
Biological Targets and Cellular Pathways
Viral RNA-Dependent RNA Polymerases (RdRp)
The primary molecular target for the antiviral activity of 4'-C-Methylcytidine (commonly known as 2'-C-methylcytidine or 2CMC) is the viral RNA-dependent RNA polymerase (RdRp). nih.govnih.gov This enzyme is essential for the replication and transcription of the genomes of RNA viruses. nih.govmdpi.com By targeting the highly conserved RdRp, nucleoside analogs like 4'-C-Methylcytidine can exhibit broad-spectrum antiviral activity. nih.gov The compound must be phosphorylated within the cell to its triphosphate form to become active. nih.gov This active form is then incorporated into the nascent viral RNA chain by the RdRp, leading to the disruption of further RNA synthesis. nih.govnih.gov
The non-structural protein 5B (NS5B) of the Hepatitis C virus (HCV) is the virus's core RNA-dependent RNA polymerase and a principal target for direct-acting antiviral drugs. nih.govnih.govwikipedia.org The NS5B polymerase is responsible for synthesizing both the negative-strand RNA intermediate and the new positive-strand genomic RNA. youtube.com
4'-C-Methylcytidine (also referred to in literature as 2'-C-methylcytidine or NM107) is an inhibitor of the HCV NS5B polymerase. nih.gov It functions as a non-obligate chain terminator. nih.gov After being incorporated into the growing RNA strand, the 2'-methyl group of the inhibitor creates a steric clash with the incoming nucleotide triphosphate (NTP). nih.gov This interference prevents the proper positioning of the next NTP, thereby halting further elongation of the viral RNA chain. nih.govyoutube.com Nucleoside inhibitors (NIs) that target the NS5B active site are considered to have a high barrier to resistance because the active site is critical for the enzyme's function. youtube.com
The Flaviviridae family includes significant human pathogens such as Dengue virus (DENV), West Nile virus (WNV), and Yellow Fever virus (YFV). nih.govwikipedia.orgfrontiersin.org The replication of these viruses depends on the NS5 protein, which contains the RNA-dependent RNA polymerase (RdRp) domain responsible for synthesizing viral RNA. nih.govwikipedia.org This polymerase is a key target for antiviral therapies. nih.gov
Research has demonstrated that 2'-C-methylated nucleosides are effective inhibitors of flavivirus replication. nih.govnih.govresearchgate.net
Dengue Virus (DENV): 4'-C-Methylcytidine has been shown to exert potent antiviral activity against DENV. nih.gov Studies using both cell-based and cell-free reporter systems have confirmed that the compound specifically targets the DENV RNA polymerase. nih.gov In a DENV subgenomic RNA replicon system, 4'-C-Methylcytidine demonstrated significant inhibitory effects. nih.gov
| Compound | Virus | Assay System | IC₅₀ Value |
| 4'-C-Methylcytidine (2CMC) | Dengue Virus (DENV) | DENV subgenomic RNA replicon | 11.2 ± 0.3 μM nih.gov |
West Nile Virus (WNV): 2'-C-methylated nucleosides are highly effective inhibitors of WNV replication in cell culture, demonstrating activity in the low micromolar to nanomolar range with minimal cytotoxicity. nih.govresearchgate.net
Yellow Fever Virus (YFV): 4'-C-Methylcytidine has been reported to be active against the Yellow Fever virus. nih.gov
Human noroviruses are a primary cause of acute gastroenteritis, but no specific antiviral drugs are currently available for treatment or prevention. nih.govnih.govasm.org The viral RNA-dependent RNA polymerase (RdRp) is a crucial enzyme for norovirus replication and a target for antiviral development. frontiersin.org
4'-C-Methylcytidine (2CMC), initially identified as an HCV polymerase inhibitor, has demonstrated significant inhibitory effects against noroviruses. nih.govnih.gov In laboratory models, 2CMC reduced the replication of the Norwalk virus replicon in a dose-dependent fashion and was capable of clearing the replicon from the cells. nih.govnih.govasm.org Furthermore, in a mouse model using murine norovirus (MNV), treatment with 2CMC prevented virus-induced diarrhea and mortality, and significantly reduced viral loads in various tissues and stool samples. nih.govnih.govasm.org
The Picornaviridae family includes pathogens like poliovirus and foot-and-mouth disease virus (FMDV). mdpi.comnih.gov The viral genome replication is carried out by the RNA-dependent RNA polymerase, known as 3Dpol, making it a conserved target for antiviral agents. mdpi.com
Foot-and-Mouth Disease Virus (FMDV): 4'-C-Methylcytidine (2'-C-MetCyt) exhibits potent and selective antiviral activity against FMDV in vitro. nih.gov Time-of-addition experiments indicate that the compound interferes with viral replication at a stage consistent with the onset of viral RNA synthesis. nih.gov Treatment of FMDV-infected cells with 2'-C-MetCyt led to a substantial reduction in the yield of infectious virus particles. nih.gov
| Compound | Virus | Measurement | Concentration |
| 4'-C-Methylcytidine (2'-C-MetCyt) | Foot-and-Mouth Disease Virus (FMDV) | EC₅₀ | 6.4 ± 3.8 μM nih.gov |
| 4'-C-Methylcytidine (2'-C-MetCyt) | Foot-and-Mouth Disease Virus (FMDV) | EC₉₀ | 10.8 ± 5.4 μM nih.gov |
Poliovirus: The mechanism by which 2'-C-methylated nucleotides inhibit poliovirus replication serves as a model for non-obligate chain terminators. nih.gov After the viral RdRp incorporates the 2'-C-methylated nucleotide into the RNA strand, the enzyme is unable to properly close its active site to accommodate the next incoming NTP. nih.gov This action prevents the formation of the next phosphodiester bond, effectively terminating RNA synthesis without requiring the absence of a 3'-hydroxyl group. nih.govnih.gov
Hepatitis E virus (HEV) is a significant cause of acute hepatitis globally, with its replication relying on an RNA-dependent RNA polymerase (RdRp) domain within its ORF1 protein. nih.govnih.gov 4'-C-Methylcytidine (2CMC) has been identified as a potent inhibitor of HEV replication. nih.govresearchgate.net Studies using both a subgenomic replication model and a full-length infectious virus system have shown that 2CMC significantly inhibits HEV replication. nih.govresearchgate.net Notably, long-term treatment with the compound did not lead to a loss of antiviral potency, suggesting a high barrier to the development of drug resistance. nih.gov However, when combined with ribavirin (B1680618), another nucleoside analog sometimes used for HEV treatment, an antagonistic effect was observed. nih.gov
The RNA-dependent RNA polymerase (RdRp), also known as nsp12, is a crucial enzyme in the life cycle of SARS-CoV-2 and is a primary target for antiviral drug development. nih.govnih.govresearchgate.net The RdRp is responsible for replicating the virus's large RNA genome. nih.gov Several nucleoside and nucleotide analogs have been investigated for their ability to inhibit this enzyme. For instance, Remdesivir, a C-adenosine analog, is incorporated by the SARS-CoV-2 RdRp and acts to inhibit RNA synthesis. nih.gov While the RdRp is a validated target for nucleoside analogs against SARS-CoV-2, specific research data detailing the direct inhibitory action of 4'-C-Methylcytidine against the SARS-CoV-2 polymerase was not prominent in the reviewed literature.
Reverse Transcriptases (e.g., HIV-1)
The modification of nucleosides at the 4'-C position has given rise to a class of potent antiviral agents, particularly against the human immunodeficiency virus type 1 (HIV-1). researchgate.net These 4'-C-substituted nucleosides (4'-SNs) are designed as new types of nucleoside reverse transcriptase inhibitors (NRTIs). researchgate.net NRTIs are a cornerstone of antiretroviral therapy and typically act as chain terminators during the reverse transcription process, where the viral RNA genome is converted into DNA. nih.govwikipedia.org
One such compound, 4′-C-methyl-2′-deoxycytidine (4′-MdC), has demonstrated inhibitory activity against HIV in MT-4 cells. researchgate.net While effective, it was also noted to be the most cytotoxic among the 4′-C-methyl nucleosides tested in that particular study. researchgate.net The development of these analogs was spurred by the need for novel compounds active against drug-resistant HIV-1 variants. researchgate.net
The mechanism of inhibition by 4'-substituted nucleosides can be complex. Unlike standard NRTIs that lack a 3'-OH group and cause immediate chain termination, some 4'-substituted analogs that retain the 3'-OH group can inhibit DNA synthesis through different means. nih.govnih.gov For instance, the analog 4'C-methyl thymidine (B127349) triphosphate (4'C-Me dTTP) induces a pause in DNA synthesis upon its incorporation by HIV-1 reverse transcriptase (RT). nih.gov Although the enzyme can eventually extend the DNA primer, this temporal blockade distinguishes it from conventional chain terminators. nih.gov In contrast, a primer blocked by 4'C-ethyl dTMP is not extended by HIV-1 RT, acting as a conventional terminator despite having a 3'-OH group. nih.gov
Research into other 4'-substituted nucleosides has revealed even more potent mechanisms. 4′-ethynyl-2-fluoro-2′-deoxyadenosine (EFdA), for example, is a translocation-defective RT inhibitor (TDRTI). nih.gov After being incorporated, EFdA severely hinders the repositioning (translocation) of the reverse transcriptase on the DNA strand, effectively halting further synthesis. nih.gov Molecular modeling suggests the 4'-ethynyl group fits into a hydrophobic pocket of the enzyme, contributing to both its efficient incorporation and the difficulty in translocation. nih.gov This class of inhibitors, including the clinical candidate Islatravir (4′-ethynyl-2-fluoro-2′-deoxyadenosine), shows potent activity against a wide spectrum of HIV-1 strains, including those resistant to existing NRTIs. researchgate.net
| Compound | Target Enzyme | Mechanism of Action | Antiviral Activity | Citations |
| 4′-C-methyl-2′-deoxycytidine (4′-MdC) | HIV-1 Reverse Transcriptase | Inhibits HIV replication | Active in MT-4 cells | researchgate.net |
| 4'C-methyl thymidine | HIV-1 Reverse Transcriptase | Temporally blocks DNA synthesis (causes a pause) | Effective against wild-type and some NRTI-resistant RT variants | nih.gov |
| 4′-ethynyl-2-fluoro-2′-deoxyadenosine (EFdA / Islatravir) | HIV-1 Reverse Transcriptase | Translocation-Defective RT Inhibitor (TDRTI); acts as a de facto chain terminator | Potent inhibition of HIV-1 replication, including drug-resistant strains | nih.govresearchgate.net |
Enzymes Involved in RNA Modification and Biogenesis
Modified nucleosides are integral to the function and regulation of various RNA molecules. Enzymes that install these modifications play a crucial role in cellular processes, from ribosome assembly to gene expression.
N4-methylcytidine (m4C) is a modified base found in both bacterial and eukaryotic ribosomal RNA (rRNA). acs.org In human cells, the methyltransferase METTL15 has been identified as the primary enzyme responsible for introducing the m4C modification. researchgate.netnih.govnih.gov Specifically, METTL15 is an N4-methylcytidine (m4C) methyltransferase that localizes to the mitochondrial matrix. nih.govresearchgate.net
Research has demonstrated that METTL15 is responsible for the methylation of cytidine (B196190) at position 839 (C839) in the human mitochondrial 12S rRNA. nih.govnih.govresearchgate.net This modification is critical for the proper biogenesis and function of the mitochondrial ribosome (mitoribosome). nih.govnih.gov The absence of functional METTL15 leads to a decrease in the assembly of the mitoribosome, specifically impeding the incorporation of late assembly components into the small ribosomal subunit. nih.govnih.gov Consequently, this deficiency results in reduced mitochondrial protein synthesis and lower levels of essential components of the oxidative phosphorylation system. nih.govnih.gov These findings establish METTL15 as a vital protein for efficient translation within human mitochondria. researchgate.net
| Enzyme | Substrate | Modification | Cellular Location | Function | Citations |
| METTL15 | Cytidine 839 (C839) of mitochondrial 12S rRNA | N4-methylcytidine (m4C) | Mitochondrial Matrix | Required for mitoribosome biogenesis and efficient mitochondrial protein synthesis | researchgate.netnih.govnih.govresearchgate.net |
| RsmH | 16S rRNA (in E. coli) | N4-methylcytidine (m4C) | Not specified | rRNA methylation | nih.govacs.org |
The 16S ribosomal RNA (rRNA) is a fundamental component of the 30S small subunit (SSU) of prokaryotic ribosomes, where it acts as a scaffold for ribosomal proteins and plays a direct role in protein synthesis. acs.orgnih.gov Modifications to rRNA are key for ribosome production and function. researchgate.netnih.gov
The N4-methylcytidine (m4C) modification, while found in human mitochondrial rRNA, is also conserved in the SSU rRNA of many bacterial species. nih.govacs.org In Escherichia coli, the modification N4-methylcytidine at position 1402 (m4C1402) is introduced into the 16S rRNA by the enzyme RsmH. nih.gov This modification is located in a functionally critical region of the ribosome known as the decoding center. nih.gov It has been speculated that the presence of m4C in the mitochondrial small ribosomal subunits helps to stabilize the folding of the rRNA, thereby facilitating the assembly process. nih.govnih.govacs.org
The study of such modifications provides crucial insights into the fundamental biology of translation and highlights how subtle chemical changes can have significant impacts on the structural integrity and function of the ribosome. acs.org The 16S rRNA gene is so conserved and essential that it is widely used in phylogenetic studies to classify and identify microbes. acs.orgnih.gov
Antiviral Research
Spectrum of Antiviral Activity in Preclinical Models
Hepatitis C Virus (HCV)
The compound 2'-C-methylcytidine (2'-C-MeCyt), a pyrimidine (B1678525) nucleoside analogue, has been identified as a potent inhibitor of Hepatitis C Virus (HCV) replication. nih.gov Its mechanism of action involves the inhibition of the HCV NS5B RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral RNA synthesis. nih.govnih.govnih.gov For the compound to be active, it must be phosphorylated within the cell to its 5'-triphosphate form. nih.govnih.gov This active metabolite then competes with natural nucleotides for incorporation into the growing viral RNA chain, leading to the termination of RNA synthesis. nih.gov
Several nucleoside analogues with modifications at the 2' or 4' positions of the sugar have been investigated as inhibitors of the HCV NS5B polymerase. nih.gov Specifically, 2'-C-methyl nucleosides have shown significant anti-HCV activity in cell-based replicon systems. nih.gov A prodrug of 2'-C-methylcytidine, known as valopicitabine (B1239987), has been advanced into clinical trials. nih.govasm.org
In preclinical studies, the combination of 2'-C-methylcytidine with other anti-HCV agents has been explored. While an additive antiviral effect was observed when combined with the purine (B94841) nucleoside analogue 2'-C-methyladenosine or the HCV protease inhibitor VX-950, an antagonistic effect was noted when combined with ribavirin (B1680618). nih.gov This antagonism is believed to be specific to pyrimidine nucleoside analogues. nih.gov
Research into related compounds has also been conducted. For instance, combining a 2'-C-methyl moiety with a 4'-azido group into a single nucleoside analogue has been explored as a strategy to develop new anti-HCV agents. nih.gov However, 2'-C-methyl-4'-azido cytidine (B196190) did not show anti-HCV activity up to a concentration of 10 μM in a Huh7-cell-based subgenomic replicon assay. nih.gov
Table 1: Preclinical Anti-HCV Activity of Cytidine Analogues
| Compound | Assay System | Key Findings | Reference |
|---|---|---|---|
| 2'-C-methylcytidine (2'-C-MeCyt) | HCV subgenomic replicon in HuH6 cells | Antagonistic effect when combined with ribavirin. | nih.gov |
| 2'-C-methylcytidine (2'-C-MeCyt) | In vitro | Active component of the experimental drug valopicitabine. | nih.gov |
| 2'-C-methyl-4'-azido cytidine | Huh7-cell-based subgenomic replicon assay | No significant anti-HCV activity observed up to 10 μM. | nih.gov |
Dengue Virus (DENV)
The Dengue virus (DENV) RNA-dependent RNA polymerase (RdRp), located in the non-structural protein 5 (NS5), is a key target for the development of antiviral drugs due to its essential role in viral replication. nih.govnih.govplos.org The NS5 protein is highly conserved among the four DENV serotypes. nih.gov
Preclinical research has demonstrated that 2'-C-methylcytidine possesses inhibitory activity against DENV replication. nih.gov The mechanism is presumed to be the inhibition of the viral RdRp, similar to its action against other RNA viruses. nih.gov
In the search for potent DENV inhibitors, various small-molecule compounds have been screened for their ability to inhibit the DENV NS5 RdRp. nih.gov While specific data on the efficacy of 4'--C-Methylcytidine is limited in the provided search results, the broader class of nucleoside analogues, including 2'-C-methylcytidine, has been a focus of DENV antiviral research. nih.gov
Table 2: Preclinical Anti-DENV Activity of 2'-C-methylcytidine
| Compound | Research Focus | Key Findings | Reference |
|---|---|---|---|
| 2'-C-methylcytidine | Characterization of antiviral activity | Demonstrated inhibitory activity against DENV replication. | nih.gov |
Norovirus (NorV)
2'-C-methylcytidine (2CMC), initially developed as an inhibitor for the Hepatitis C virus polymerase, has shown significant inhibitory effects on norovirus replication both in vitro and in vivo. nih.govasm.orgnih.gov In preclinical models, 2CMC has been shown to reduce the replication of Norwalk virus in a replicon system in a dose-dependent manner and was capable of clearing the replicon from the cells. nih.govasm.org
In a mouse model using murine norovirus (MNV), treatment with 2CMC prevented norovirus-induced diarrhea and mortality. nih.govasm.org The treatment also led to a significant delay in the appearance of viral RNA and reduced viral RNA titers in various tissues, including the intestine, mesenteric lymph nodes, spleen, and lungs, as well as in stool samples. nih.govasm.org Furthermore, prophylactic treatment with 2CMC was found to completely prevent the transmission of murine norovirus in a mouse model, highlighting its potential for outbreak control. researchgate.netnih.gov
The mechanism of action for 2CMC against norovirus is the inhibition of the viral RNA-dependent RNA polymerase (RdRp). nih.gov The active form of the compound, 2-CMC triphosphate, directly targets the HuNoV RdRp. nih.gov
Table 3: Preclinical Anti-Norovirus Activity of 2'-C-methylcytidine (2CMC)
| Model System | Key Findings | Reference |
|---|---|---|
| Norwalk virus replicon | Dose-dependent reduction of replicon replication; able to clear replicon from cells. | nih.govasm.org |
| Murine Norovirus (MNV) infected AG129 mice | Prevented diarrhea and mortality; delayed and reduced viral RNA in tissues and stool. | nih.govasm.org |
| Murine Norovirus (MNV) transmission model | Prophylactic treatment prevented virus transmission. | researchgate.netnih.gov |
West Nile Virus (WNV)
Preclinical studies have demonstrated that 2'-C-methylated nucleosides are effective inhibitors of West Nile Virus (WNV) replication. nih.govresearchgate.net In cell culture experiments, 2'-C-methylcytidine considerably suppressed the expression of the WNV surface E antigen in infected porcine kidney stable (PS) cells. nih.govresearchgate.net
When PS cells were infected with WNV and treated with 50 μM of 2'-C-methylcytidine, a significant reduction in viral titers was observed. researchgate.net This indicates a direct inhibitory effect on the virus's ability to replicate. The anti-WNV activity of 2'-C-methylated nucleosides, along with 4'-azidated nucleosides, suggests that these classes of compounds are promising candidates for further investigation as potential therapeutics for WNV infections. nih.gov
Table 4: Preclinical Anti-WNV Activity of 2'-C-methylcytidine
| Cell Line | Virus Strain(s) | Key Findings | Reference |
|---|---|---|---|
| Porcine Stable (PS) cells | Eg-101 and 13-104 | At 50 μM, considerably suppressed WNV surface E antigen expression. | nih.govresearchgate.net |
| Porcine Stable (PS) cells | Eg-101 and 13-104 | At 50 μM, significantly reduced viral titers. | researchgate.net |
Poliovirus (PV)
The nucleoside analogue 2'-C-methylcytidine has demonstrated inhibitory activity against the replication of poliovirus (PV) strains. uantwerpen.be The presumed mechanism of action is the inhibition of the viral polymerase, which is consistent with its activity against other picornaviruses. uantwerpen.be
In a comparative study, 2'-C-methylcytidine inhibited the replication of various PV strains with 50% effective concentration (EC50) values ranging from 3.9 to 29 μmol/L. uantwerpen.be In contrast, another cytidine analogue, 4'-azidocytidine (B1678695), which is a potent inhibitor of HCV replication, was found to be inactive against poliovirus. uantwerpen.be
Table 5: Preclinical Anti-Poliovirus Activity of Cytidine Analogues
| Compound | Virus Strains | EC50 Values | Reference |
|---|---|---|---|
| 2'-C-methylcytidine | Multiple PV strains | 3.9–29 μmol/L | uantwerpen.be |
| 4'-azidocytidine | Multiple PV strains | Inactive | uantwerpen.be |
Foot-and-Mouth Disease Virus (FMDV)
The compound 2'-C-methylcytidine (2'-C-MetCyt) has been identified as a potent and selective inhibitor of Foot-and-Mouth Disease Virus (FMDV) replication in vitro. nih.gov FMDV, a member of the Picornaviridae family, has an RNA-dependent RNA polymerase (RdRp or 3Dpol) that is a key target for antiviral development. nih.gov
In cell culture studies, the 50% and 90% effective concentrations (EC50 and EC90) for the inhibition of the FMDV-induced cytopathic effect by 2'-C-MetCyt were 6.4 ± 3.8 μM and 10.8 ± 5.4 μM, respectively. nih.gov Similar EC50 values were observed for the inhibition of viral RNA synthesis. nih.gov Treatment of FMDV-infected BHK-21 cells with 77 μM of 2'-C-MetCyt resulted in a significant reduction of infectious virus yield by a factor of (1.6-3.2)x10³. nih.gov Time-of-drug-addition experiments indicated that the compound acts on viral replication at a stage that coincides with the start of intracellular viral RNA synthesis. nih.gov
Furthermore, in a proof-of-concept study using a severe combined immunodeficient (SCID) mouse model, 2'-C-methylcytidine demonstrated protection against lethal FMD virus infection. nih.gov All treated mice survived the infection, and viral RNA was undetectable in the majority of them by the end of the study. nih.gov
Table 6: Preclinical Anti-FMDV Activity of 2'-C-methylcytidine
| Model System | Key Findings | Reference |
|---|---|---|
| FMDV-infected BHK-21 cells | EC50 for inhibition of cytopathic effect: 6.4 ± 3.8 μM. | nih.gov |
| FMDV-infected BHK-21 cells | Significant reduction in infectious virus yield at 77 μM. | nih.gov |
| SCID mouse model | Protected against lethal FMD virus infection. | nih.gov |
Efficacy in In Vitro Systems
Replicon systems are invaluable tools in antiviral drug discovery, allowing for the study of viral replication in a controlled cell culture environment without the production of infectious virus particles. nih.govscienceopen.com These systems typically involve subgenomic RNA molecules that can autonomously replicate within specific cell lines, often human hepatoma Huh-7 cells. nih.govnih.govcytion.com
Hepatitis C Virus (HCV): HCV replicon systems have been instrumental in the development of direct-acting antivirals (DAAs). nih.gov These replicons, which usually contain the NS3 to NS5B genes necessary for replication, are transfected into Huh-7 cells. nih.govnih.govnih.gov The efficacy of antiviral compounds is often measured by the inhibition of replicon-driven reporter gene expression (e.g., luciferase) or RNA levels. scienceopen.comresearchgate.net The development of these systems was a major breakthrough, as HCV is notoriously difficult to grow in standard cell culture. nih.gov
Dengue Virus (DENV): Similar to HCV, DENV research utilizes subgenomic RNA replicon systems to study viral replication and screen for inhibitors. nih.govresearchgate.netmdpi.com A nucleoside analog, 2'-C-methylcytidine (2CMC), has demonstrated potent anti-DENV activity in a DENV subgenomic RNA replicon system, with an IC50 value of 11.2 ± 0.3 μM. nih.govresearchgate.net These replicon systems often incorporate a reporter gene, such as Renilla luciferase (Rluc), to facilitate the measurement of viral RNA replication. nih.govnih.govresearchgate.net The DENV subgenomic replicon contains the necessary non-structural proteins for replication and can be used in transient transfection experiments or to establish stable cell lines for high-throughput screening of antiviral compounds. nih.govresearchgate.netmdpi.com
| Virus | Replicon System | Cell Line | Key Findings |
| HCV | Subgenomic Replicon | Huh-7 | Foundational for DAA discovery and resistance studies. nih.govnih.gov |
| DENV | Subgenomic RNA Replicon | Not specified | 2'-C-methylcytidine (2CMC) showed an IC50 of 11.2 ± 0.3 μM. nih.govresearchgate.net |
| HEV | Subgenomic Replicon | Huh7 | 2'-C-methylcytidine (2CMC) significantly inhibits replication. nih.govresearchgate.net |
Cell-Based Assays (e.g., PS cells for WNV, Vero cells)
The antiviral activity of 4'-C-Methylcytidine, also known as 2'-C-methylcytidine (2CMC), has been evaluated in various cell-based systems. In porcine kidney stable (PS) cells infected with West Nile Virus (WNV), 2'-C-methylcytidine has been shown to considerably suppress the expression of the WNV surface E antigen at a concentration of 50 μM. nih.govresearchgate.net This inhibitory effect was observed for both the Eg-101 and 13-104 strains of the virus. nih.gov The compound's effect was part of a broader study comparing it with other 2'-C-methylated nucleosides, where it demonstrated notable anti-WNV activity. nih.govresearchgate.net
The compound's efficacy can be cell-type dependent. For instance, the potent anti-WNV effects of some nucleoside analogs, like 4′-azidocytidine, are highly pronounced in PS cells but significantly less so in Vero cells. nih.gov Vero cells, derived from the kidney of an African green monkey, are a common platform for virological research. nih.govnih.govmdpi.comprotocols.io Studies on dengue virus (DENV) have utilized Vero cells to assess the antiviral activity of compounds. nih.gov While specific data for this compound's activity against WNV in Vero cells is limited in the provided context, these cells are a standard tool for evaluating inhibitors of flaviviruses like WNV and DENV. nih.govnih.govnih.govprotocols.io For foot-and-mouth disease virus (FMDV), 2'-C-methylcytidine demonstrated potent and selective in vitro antiviral activity, with 50% and 90% effective concentrations (EC50 and EC90) for inhibiting the FMDV-induced cytopathic effect (CPE) at 6.4 +/- 3.8 μM and 10.8 +/- 5.4 μM, respectively. nih.gov
Cell-Free Enzyme Assays
Cell-free enzyme assays have been instrumental in elucidating the mechanism of action of this compound. nih.govnih.govplos.orgnews-medical.netbiorxiv.org Research has shown that its 5'-triphosphate metabolite acts as a direct inhibitor of the viral RNA-dependent RNA polymerase (RdRp). nih.govnih.govnih.gov This enzyme is crucial for the replication of RNA viruses and is not present in human cells, making it an attractive target for antiviral drugs. nih.gov
In a cell-free reporter assay system designed to assess DENV RNA polymerase activity, 2'-C-methylcytidine demonstrated specific inhibitory action. nih.gov This confirms that the compound targets the viral replication machinery directly. The triphosphate form of related nucleoside analogs, such as 4′-azidocytidine, is recognized as a substrate by the HCV NS5B polymerase, and its incorporation into the growing RNA strand leads to immediate chain termination. nih.gov Similarly, 2'-C-methylcytidine triphosphate is thought to compete with natural nucleotides for incorporation by the viral polymerase, thereby inhibiting viral RNA synthesis. nih.govnih.gov Time-of-drug addition experiments with FMDV further support this, indicating that the compound interferes with viral replication around the time that intracellular viral RNA synthesis begins. nih.gov
Efficacy in In Vivo Preclinical Animal Models
Mouse Models (e.g., AG129 mice for Norovirus, ICR suckling mice for DENV, immunodeficient mice for FMDV)
The in vivo efficacy of this compound has been demonstrated in several mouse models for different viral diseases.
For norovirus, studies using AG129 mice, which are deficient in interferon-α/β and -γ receptors, have shown significant protection. nih.govasm.orgoup.comnih.govresearchgate.netplos.org In AG129 mice infected with murine norovirus (MNV), treatment with 2'-C-methylcytidine prevented virus-induced diarrhea and completely prevented mortality. nih.govasm.org The compound also markedly delayed the appearance of viral RNA and reduced viral titers in the intestine, mesenteric lymph nodes, spleen, and lungs. nih.govasm.org Furthermore, prophylactic treatment of uninfected sentinel mice with 2'-C-methylcytidine protected them from infection when co-housed with infected mice, demonstrating its potential to prevent norovirus transmission. oup.comnih.govresearchgate.net
In the context of dengue virus (DENV), the compound was evaluated in an ICR suckling mouse model. nih.govnih.govresearchgate.net These studies confirmed the anti-DENV replication activity of 2'-C-methylcytidine in vivo, providing a promising basis for its development as a direct-acting antiviral against DENV infection. nih.govnih.gov
For foot-and-mouth disease virus (FMDV), a highly contagious pathogen in livestock, 2'-C-methylcytidine was tested in severe combined immunodeficient (SCID) mice. nih.govmdpi.comcancer.gov When SCID mice were infected with a lethal dose of FMDV, all untreated mice succumbed to the disease. nih.gov In contrast, all mice treated with 2'-C-methylcytidine for five consecutive days remained healthy, and viral RNA was undetectable in most of the treated mice by the end of the study. nih.gov This demonstrates the compound's potential as a tool for controlling FMD outbreaks. nih.gov
Rhesus Monkey Models for Pharmacokinetic Evaluation
Pharmacokinetic (PK) studies of a related 2'-deoxy-2'-fluoro-2'-C-methylcytidine analog (PSI-6130) have been conducted in rhesus monkeys. nih.gov These studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound in a primate model, which can help predict its behavior in humans. frontiersin.orgnih.govresearchgate.net Following oral administration, PSI-6130 showed slow and incomplete absorption, with a mean oral bioavailability of 24.0% ± 14.3%. nih.gov The compound exhibited a bimodal absorption profile, with an initial peak concentration reached between 1 to 3 hours. nih.gov The apparent half-life was comparable after both intravenous (4.54 ± 3.98 h) and oral (5.64 ± 1.13 h) administration. nih.gov A significant portion of the drug was metabolized to its deaminated form, 2'-deoxy-2'-fluoro-2'-C-methyluridine (PSI-6206). nih.gov The total bioavailability, considering both the parent drug and this metabolite, was 64% ± 26%. nih.gov
Zebrafish Larvae Models for Norovirus Replication
Zebrafish (Danio rerio) larvae have emerged as a robust model for studying human norovirus (HuNoV) replication. plos.orgnih.govresearchgate.netnih.govcam.ac.uk This model has been used to evaluate the antiviral activity of 2'-C-methylcytidine. plos.orgnih.gov When HuNoV-injected zebrafish larvae were treated with the compound via immersion, a significant reduction in viral replication was observed. plos.orgnih.gov Viral RNA levels were reduced by more than 2 log10, demonstrating that this model is well-suited for screening and evaluating antiviral compounds against norovirus. nih.govcam.ac.uk The ability to test compounds by simply adding them to the water makes this a convenient and scalable model for antiviral drug development. researchgate.net
Viral Load Reduction and Disease Prevention Endpoints
A primary endpoint in the evaluation of this compound across various animal models is its ability to reduce viral load and prevent disease. In murine norovirus-infected AG129 mice, treatment with the compound led to markedly reduced viral RNA titers in stool and various organs, including the intestine, spleen, and lungs. nih.govnih.govasm.org This reduction in viral burden correlated with the prevention of clinical signs like diarrhea and complete prevention of mortality. nih.govasm.org
In the FMDV SCID mouse model, treatment with 2'-C-methylcytidine resulted in the clearance of detectable viral RNA from 13 out of 15 treated mice by day 14 post-infection. nih.gov This effective viral clearance prevented the onset of acute generalized disease, which was uniformly fatal in the untreated control group. nih.gov
Similarly, in the zebrafish model for human norovirus, treatment led to a substantial decrease in viral RNA levels, indicating potent inhibition of viral replication. plos.orgnih.govnih.gov These consistent findings across different viruses and animal models highlight the compound's capacity to not only inhibit viral replication but also to prevent the progression of viral disease. nih.govnih.gov
Combination Therapy Studies (e.g., with Ribavirin, Interferon)
Combination therapy has been a cornerstone of antiviral research, aiming to enhance efficacy, reduce the emergence of resistant viral strains, and minimize toxicity. The investigation of this compound (often studied as its active nucleoside form, 2'-C-Methylcytidine or 2'-C-MeC) in combination with established antiviral agents like ribavirin and interferon has yielded complex and significant findings, particularly in the context of Hepatitis C Virus (HCV) infection.
Interaction with Ribavirin
In vitro studies examining the combined antiviral activity of 2'-C-MeC and ribavirin against HCV have revealed a notable antagonistic relationship. When used together, ribavirin has been shown to counteract the anti-HCV efficacy of 2'-C-MeC. nih.gov This antagonism is observed across a wide range of concentrations for both drugs. nih.gov The proposed mechanism behind this effect is that ribavirin leads to an increase in intracellular pools of cytidine triphosphate (CTP), which then competes with the active 5'-triphosphate metabolite of 2'-C-MeC for the viral RNA-dependent RNA polymerase. researchgate.net
This finding is consistent with earlier observations where ribavirin was found to antagonize the anti-HIV activity of other pyrimidine nucleoside analogues. nih.gov In contrast, when ribavirin was combined with a purine nucleoside analogue, 2'-C-methyladenosine, the antiviral activity was found to be additive. nih.gov
Table 1: In Vitro Anti-HCV Activity of 2'-C-MeC and Ribavirin
| Compound | EC₅₀ (µM) | Antiviral Effect in Combination | Reference |
|---|---|---|---|
| 2'-C-Methylcytidine (2'-C-MeC) | 0.27 ± 0.04 | - | nih.gov |
| Ribavirin | 87 ± 22 | - | nih.gov |
| 2'-C-MeC + Ribavirin | - | Antagonistic | nih.govresearchgate.net |
| 2'-C-Methyladenosine + Ribavirin | - | Additive | nih.gov |
EC₅₀ (50% effective concentration) is the concentration of a drug that gives half-maximal response.
Interaction with Interferon
Conversely, the combination of 2'-C-MeC with interferon-α2b (IFN-α2b) has demonstrated synergistic effects in inhibiting HCV RNA replication in replicon systems. nih.govnih.gov This synergy suggests that the two agents, which have different mechanisms of action, work together to produce a greater antiviral effect than the sum of their individual effects. The combination of a direct-acting antiviral like 2'-C-MeC, which targets the viral polymerase, and an immune modulator like interferon appears to be a highly effective strategy against HCV. nih.gov
A prodrug of 2'-C-MeC, known as valopicitabine (NM-283), was evaluated in a phase IIb clinical study in combination with pegylated interferon and ribavirin. The results showed that patients receiving this triple combination therapy experienced a more significant reduction in viral load compared to those receiving pegylated interferon and ribavirin alone. asm.org
Triple Combination Therapy
The dynamics of combining 2'-C-MeC, ribavirin, and interferon have also been explored. Despite the antagonistic interaction between 2'-C-MeC and ribavirin, triple combination therapy studies have shown synergistic antiviral effects. nih.govnih.gov In these in vitro studies, the combination of 2'-C-MeC, IFN-α2b, and ribavirin resulted in a weighted average combination index (CI) value of less than 1, indicating synergy. nih.gov Specifically, at a 1:1:1 ratio, the CI value for the triple combination with 2'-C-MeC was 0.5. nih.govnih.gov This suggests that the potent synergy between 2'-C-MeC and interferon may overcome the antagonistic effect of ribavirin. nih.gov
These findings highlight the potential of using potent direct-acting antivirals in combination with the standard of care to improve treatment outcomes for chronic hepatitis C. nih.gov
Table 2: Combination Index (CI) Values for Double and Triple Combination Therapies
| Combination | Ratio | Weighted Average CI | Interaction | Reference |
|---|---|---|---|---|
| 2'-C-MeC + IFN-α2b | All ratios tested | <1 | Synergy | nih.govnih.gov |
| 2'-C-MeC + IFN-α2b + Ribavirin | 1:1:1 | 0.5 | Synergy | nih.govnih.gov |
A CI value < 1 indicates synergy, a value = 1 indicates an additive effect, and a value > 1 indicates antagonism.
Anticancer Research
Mechanism of Action as a Nucleoside Antimetabolite
4'-C-Methylcytidine is classified as a nucleoside analog, a category of chemical compounds that mimic naturally occurring nucleosides. The primary mechanism through which these analogs exert their therapeutic effects is by acting as antimetabolites. medchemexpress.com Antimetabolites are substances that are structurally similar to the metabolites required for normal cellular processes, and by this similarity, they interfere with these processes, often with toxic effects on the cell, such as halting cell growth and division. medchemexpress.commedchemexpress.com
The action of nucleoside analogs like 4'-C-Methylcytidine typically begins with their transport into the cell. Inside the cell, they undergo a series of phosphorylation events, catalyzed by cellular kinases, to be converted into their active triphosphate forms. nih.govnih.gov These triphosphate analogs then compete with the endogenous nucleoside triphosphates for incorporation into newly synthesizing DNA or RNA strands by polymerases. nih.govmdpi.com
Once incorporated, these analogs can disrupt nucleic acid synthesis through several mechanisms:
Chain Termination: The modification at the 4'-position of the sugar moiety, as in 4'-C-Methylcytidine, can sterically hinder the addition of the next nucleotide, leading to the termination of the growing nucleic acid chain. mdpi.com This premature termination results in non-functional DNA or RNA, ultimately leading to cell death.
Inhibition of Polymerases: The triphosphate analogs can act as competitive inhibitors of DNA or RNA polymerases, binding to the active site of the enzyme and preventing it from functioning correctly. mdpi.com
Induction of Apoptosis: The disruption of DNA and RNA synthesis and the resulting cellular stress can trigger programmed cell death, or apoptosis. medchemexpress.com
The addition of a methyl group at the 4'-C position is a key structural feature that influences the biological activity of the nucleoside. Research on other 4'-substituted nucleosides, such as 4'-fluoro-nucleosides, has shown that this position is critical for the conformational preference of the ribose sugar, which in turn affects its interaction with viral polymerases and can lead to transcriptional stalling. rsc.org
| Mechanism Step | Description | Key Enzymes Involved |
| Cellular Uptake | Transport of the nucleoside analog into the cell. | Nucleoside transporters |
| Phosphorylation | Conversion to the active triphosphate form. | Cellular kinases |
| Inhibition of Synthesis | Interference with DNA or RNA elongation. | DNA/RNA polymerases |
| Induction of Apoptosis | Triggering of programmed cell death. | Caspases and other apoptotic proteins |
Reported Anticancer Properties (e.g., for purine (B94841) nucleoside analogs classification applied to 4'-α-C-Methylcytidine)
4'-α-C-Methylcytidine is categorized as a purine nucleoside analog, a class of compounds known for their extensive antitumor activity, particularly against indolent lymphoid malignancies. medchemexpress.com The anticancer mechanisms of purine nucleoside analogs are primarily centered on the inhibition of DNA synthesis and the induction of apoptosis. medchemexpress.com
While 4'-α-C-Methylcytidine is a cytidine (B196190) (pyrimidine) analog, its classification and mechanism can be understood in the broader context of nucleoside analogs used in cancer therapy. These agents, after intracellular phosphorylation to their triphosphate metabolites, are incorporated into DNA, leading to the termination of DNA chain elongation and ultimately triggering programmed cell death. nih.gov
The anticancer potential of nucleoside analogs is well-established. For instance, other cytidine analogs like 5-Aza-2'-deoxycytidine (Decitabine) have demonstrated the ability to inhibit the growth of cancer cells and induce apoptosis. brieflands.com Studies on various cancer cell lines have shown that these compounds can be potent inhibitors of cell proliferation. otago.ac.nz The modification of the nucleoside structure, such as the introduction of a methyl group, can significantly impact its biological activity. nih.gov
| Compound Class | General Anticancer Mechanism | Examples of Related Compounds |
| Purine Nucleoside Analogs | Inhibition of DNA synthesis, induction of apoptosis. medchemexpress.com | Fludarabine, Cladribine nih.gov |
| Pyrimidine (B1678525) Nucleoside Analogs | Inhibition of DNA/RNA synthesis, induction of apoptosis. medchemexpress.com | 5-Fluorouracil, Gemcitabine (B846) medchemexpress.com |
| DNA Methyltransferase Inhibitors | Reactivation of tumor suppressor genes. nih.gov | 5-Azacytidine, Decitabine brieflands.com |
Modulation of the Immune System
The incorporation of modified nucleosides, such as 5-methylcytidine (B43896), into RNA has been shown to alleviate the innate immune response. nih.gov Specifically, studies on self-amplifying RNA (saRNA) vaccines have demonstrated that the inclusion of 5-methylcytidine can reduce vaccine-induced adverse effects while maintaining a robust humoral response. nih.gov This suggests that methylation of cytidine can dampen certain inflammatory pathways.
Furthermore, research into the role of RNA methylation in innate immunity has revealed that the depletion of the m5C methyltransferase NSUN2 can lead to an enhanced type I interferon (IFN) response, which is a critical component of the antiviral and antitumor immune response. researchgate.net This enhanced IFN signaling was found to be dependent on the cytosolic RNA sensor RIG-I. researchgate.net This indicates that the methylation status of cellular RNAs, which can be influenced by the availability of modified nucleosides, is a key regulator of innate immune signaling.
In the context of cancer immunotherapy, modulating the immune response is a key strategy. The ability of nucleoside analogs to influence immune cell function, such as T-cell proliferation, is an area of active investigation. nih.gov
| Immune Modulation Aspect | Effect of Methylated Cytidine | Potential Implication |
| Innate Immune Response | Alleviation of response to saRNA vaccines. nih.gov | Reduced inflammatory side effects. |
| Type I Interferon Signaling | Depletion of m5C methyltransferase enhances IFN response. researchgate.net | Potentiation of antitumor immunity. |
| T-cell Function | Potential to suppress T-cell proliferation. nih.gov | Immunosuppressive effects in certain contexts. |
Studies on CD73 Inhibition by Methylcytidine Analogs for Immunotherapy
CD73, also known as ecto-5'-nucleotidase, is a cell surface enzyme that has emerged as a significant immune checkpoint in the tumor microenvironment. nih.govnorthwestern.edu It plays a crucial role in generating extracellular adenosine (B11128) by converting adenosine monophosphate (AMP) to adenosine. nih.gov Adenosine, in turn, has potent immunosuppressive effects, inhibiting the activity of antitumor T cells and other immune cells, thereby promoting tumor growth and immune evasion. frontiersin.orgresearchgate.net
The inhibition of CD73 is a promising strategy for cancer immunotherapy, as it can reverse the immunosuppressive effects of adenosine and enhance the antitumor immune response. northwestern.edunih.gov This has led to the development of various CD73 inhibitors, including monoclonal antibodies and small molecules. nih.gov
Recent research has focused on the development of nucleoside analogs as inhibitors of CD73. A notable study investigated the structure-activity relationship of 3-methylcytidine-5'-α,β-methylenediphosphates as CD73 inhibitors. nih.gov This research highlights that modifications to the cytidine scaffold, including methylation, are being actively explored to create potent and selective inhibitors of CD73. The goal of these studies is to develop novel therapeutic agents that can be used in combination with other immunotherapies, such as PD-1/PD-L1 blockade, to achieve more effective and durable antitumor responses. frontiersin.org
| Molecule | Function | Role in Cancer |
| CD73 | Converts AMP to adenosine. nih.gov | Promotes tumor progression by suppressing the immune response. nih.gov |
| Adenosine | Immunosuppressive molecule. frontiersin.org | Inhibits T-cell activity, promotes angiogenesis. nih.gov |
| Methylcytidine Analogs | Potential inhibitors of CD73. nih.gov | Being investigated to block adenosine production and enhance immunotherapy. |
Structure Activity Relationship Sar Studies
Impact of 4'-C-Substitution on Biological Activity
The introduction of a methyl group at the 4'-C position of the cytidine (B196190) sugar moiety has a profound impact on its biological properties, an effect that is highly context-dependent on the other structural features of the nucleoside analog.
Research into 4'-C-substituted nucleosides has shown that this position is a key site for modification in the development of antiviral and antitumor agents. For instance, the compound 1-(4-C-methyl-2-fluoro-β-D-arabinofuranosyl) cytosine has demonstrated significant cytotoxicity and in vivo antitumor activity against human tumor xenografts. tandfonline.comlookchem.com This highlights that the biological outcome of a 4'-C-methyl substitution is intricately linked to other modifications on the sugar ring, such as the presence of a 2'-fluoro group and the stereochemistry of the sugar (arabino configuration in this case).
The following table summarizes the reported biological activities of some 4'-C-methylated nucleoside analogs:
| Compound Name | Biological Activity |
| 1-(4-C-methyl-2-fluoro-β-D-arabinofuranosyl) cytosine | Highly cytotoxic, significant in vivo antitumor activity against various human tumor xenografts. tandfonline.comlookchem.com |
| 4'-C-methyladenosine analogs | Large decrease in activity against adenosine (B11128) receptors. |
Effects of Stereochemistry on Conformation and Activity
Nucleoside sugar conformations are typically in a dynamic equilibrium between two major forms: C2'-endo (South) and C3'-endo (North). researchgate.netnih.gov The preferred conformation is crucial for how a nucleoside analog is recognized by viral polymerases and cellular kinases. Introduction of a substituent at the 4'-position can create steric hindrance that locks the sugar into a specific pucker. For example, steric interactions between a 4'-substituent and the 3'-hydroxyl group can favor a C3'-endo conformation. researchgate.net
NMR studies on 4'-C-methylnucleosides have indicated that they can adopt a 3'-exo furanose ring conformation, which differs from the C3'-endo conformation typically found in natural nucleosides. nih.gov This altered conformation can directly impact the orientation of the crucial 3'-hydroxyl group, which is necessary for the formation of the phosphodiester bond during nucleic acid synthesis. This conformational constraint is a key factor in the mechanism of action for many antiviral nucleoside analogs. While the bicyclic framework of some conformationally restricted nucleoside analogs is designed to lock the sugar pucker, unexpected conformations can still arise, highlighting the complex interplay of forces that determine the final three-dimensional structure. nih.gov
Understanding and predicting the conformational preferences of modified nucleosides is a significant area of research, as it can aid in the rational design of more effective therapeutic agents. researchgate.net
Correlation between Chemical Structure and Enzyme Inhibitory Potency
The inhibitory potency of 4'--C-Methylcytidine against target enzymes, particularly viral RNA-dependent RNA polymerases (RdRps), is directly correlated with its chemical structure. For nucleoside analogs to be active, they must be metabolized intracellularly to their 5'-triphosphate form. This triphosphate analog then competes with natural nucleoside triphosphates for incorporation into the growing viral RNA or DNA chain by the viral polymerase.
The presence of the 4'-C-methyl group can interfere with the polymerase's function in several ways. After incorporation, the methyl group can cause steric hindrance that prevents the enzyme from translocating to the next position, thereby terminating chain elongation. This is a common mechanism for nucleoside inhibitors that possess a 3'-hydroxyl group and are classified as non-obligate chain terminators. nih.gov
Studies on related compounds provide insight into this mechanism. For example, 2'-C-methylcytidine is a known potent inhibitor of the hepatitis C virus (HCV) NS5B polymerase and other viral polymerases. nih.govnih.govnih.gov Its triphosphate form acts as a competitive inhibitor of the natural substrate. nih.gov Similarly, 2'-C-methylcytidine triphosphate has been shown to inhibit norovirus polymerase activity in the low micromolar range by competing with natural CTP and causing chain termination upon incorporation. rsc.org While these examples have the methyl group at the 2'-position, they establish the principle that a C-methyl substitution on the sugar ring is a viable strategy for potent polymerase inhibition.
The table below shows the inhibitory activity of some C-methylated cytidine analogs against viral polymerases.
| Compound | Target Enzyme | IC50 / Ki |
| 2'-C-Methylcytidine triphosphate | HCV NS5B Polymerase | Ki = 0.9 µM nih.gov |
| 2'-C-Methylcytidine | Norovirus Polymerase | IC50 in the low micromolar range rsc.org |
| 2'-C-Methylcytidine | Dengue Virus | IC50 = 11.2 ± 0.3 µM oup.com |
Computational Approaches in SAR (e.g., 3D-QSAR, Molecular Dynamics)
Computational methods such as three-dimensional quantitative structure-activity relationship (3D-QSAR) and molecular dynamics (MD) simulations are powerful tools for understanding the SAR of nucleoside analogs like this compound. These approaches provide insights into the molecular interactions between the inhibitor and its target enzyme, which can guide the design of more potent compounds.
3D-QSAR models correlate the biological activity of a series of compounds with their 3D structural properties, such as steric and electrostatic fields. These models can help to identify the key structural features that are either favorable or unfavorable for activity. For nucleoside analogs, 3D-QSAR can be used to map the active site of a viral polymerase and to predict the activity of novel, untested compounds.
Molecular dynamics simulations can provide a dynamic view of how a nucleoside analog binds to its target enzyme. These simulations can reveal the conformational changes that occur upon binding and can help to explain the mechanism of inhibition. For example, MD simulations can be used to study how the 4'-C-methyl group of this compound creates steric clashes within the active site of a polymerase, leading to chain termination. Computational studies on cytosine methylation have shown that the addition of a methyl group can alter the local DNA structure and affect protein-DNA interactions. nih.gov Similarly, computational analysis of sugar-modified nucleosides can predict their conformational preferences, which is crucial for their biological activity. researchgate.net
While specific 3D-QSAR or extensive MD studies on this compound are not widely published, the principles from studies on other nucleoside analogs are applicable. For instance, quantum chemical and molecular modeling studies have been used to understand the conformational preferences of a wide range of therapeutic nucleosides, which is a key input for SAR studies. chemrxiv.org
Influence of Substituents on Nucleic Acid Recognition and Stability (e.g., for LNA analogs)
Substituents on the sugar moiety of a nucleoside can significantly influence the stability and recognition of the nucleic acid duplexes they form. A prime example of this is the Locked Nucleic Acid (LNA) technology, where a methylene (B1212753) bridge between the 2'-oxygen and the 4'-carbon locks the ribose ring in a C3'-endo conformation. rsc.orgnih.govoup.com
This conformational locking pre-organizes the nucleoside for binding to its complementary strand, leading to an unprecedented increase in the thermal stability (Tm) of the resulting duplex. rsc.org The Tm can increase by +2 to +9.6°C per LNA modification. biomers.net This enhanced stability is a key feature for applications such as antisense oligonucleotides and diagnostics. LNA modifications have also been shown to improve the mismatch discrimination of oligonucleotide probes. ias.ac.in
While this compound does not have the methylene bridge of an LNA, the methyl group at the 4'-position can still influence the sugar pucker and, consequently, the stability of a nucleic acid duplex. Studies on other modifications have shown that even small changes can have a significant impact. For example, a 2'-deoxy-2'-α-F-2'-β-C-methyl modification, despite pre-organizing the nucleoside into a C3'-endo pucker, leads to a significant thermal destabilization of a duplex when incorporated. nih.gov This is thought to be due to unfavorable steric effects. nih.gov
In contrast, methylation of the cytosine base at the 5-position (5-methylcytosine) is known to stabilize the DNA duplex, increasing its melting temperature. oup.commdpi.com This effect is attributed to enhanced base stacking interactions. mdpi.com Therefore, the effect of a 4'-C-methyl group on nucleic acid stability is likely a balance between potentially stabilizing conformational pre-organization and destabilizing steric effects.
The following table provides a comparison of the effects of different modifications on the thermal stability of nucleic acid duplexes.
| Modification | Effect on Duplex Tm |
| Locked Nucleic Acid (LNA) | Significant increase (+2 to +9.6°C per modification) biomers.net |
| 2'-deoxy-2'-α-F-2'-β-C-methyl Uridine (B1682114) | Significant decrease nih.gov |
| 5-Methylcytosine (on the base) | Increase (~1°C per modification) nih.gov |
Mechanisms of Resistance
Viral Resistance Development (e.g., HCV)
The primary mechanism of resistance to 4'--C-Methylcytidine and its prodrugs, such as mericitabine (B1676298), in HCV is through specific amino acid substitutions in the viral RNA-dependent RNA polymerase (RdRp), also known as non-structural protein 5B (NS5B).
Several resistance-associated substitutions (RASs) in the HCV NS5B polymerase have been identified through in vitro studies and clinical trials involving nucleoside inhibitors like this compound and the closely related compound sofosbuvir (B1194449).
The most prominent and consistently identified RAS is the S282T substitution, where serine at position 282 is replaced by threonine. nih.govresearchgate.netnih.gov This mutation has been selected in vitro in HCV replicon studies against 2'-C-methylated nucleoside analogues. nih.gov While it is the primary mutation associated with resistance to sofosbuvir, it is detected infrequently in patients who fail therapy, suggesting a high genetic barrier to its selection in a clinical setting. nih.govhcvguidelines.org The S282T variant was observed in a patient who relapsed after receiving sofosbuvir monotherapy. nih.gov In studies with mericitabine, the S282T mutation was the only variant consistently generated in in vitro experiments. nih.gov However, it was not detected in patients in several Phase I and II trials. nih.gov In a study of an interferon-free regimen with mericitabine and danoprevir, the S282T mutation was detected in two patients who experienced virologic breakthrough. firstwordpharma.com
Another notable RAS is the L159F/L320F double mutation. This novel combination was identified in an HCV genotype 1b-infected patient who showed a partial response to treatment with mericitabine plus peginterferon alfa-2a/ribavirin (B1680618). nih.govoup.com This double mutant was found to confer low-level resistance to mericitabine. nih.govoup.com The L159F substitution, along with V321A, has also been identified as a treatment-emergent variant in patients treated with sofosbuvir, although it did not confer significant resistance to sofosbuvir in a replicon system. nih.gov
The S96T substitution has been identified in response to treatment with other nucleoside inhibitors. Specifically, it was selected in HCV replicon-containing cells treated with a 4'-azidocytidine (B1678695) inhibitor. nih.gov The S96 residue is located near the template-binding site of the polymerase, suggesting that a mutation here could affect the enzyme's interaction with the nucleic acid substrate. nih.gov While S96T is a known resistance mutation for some nucleoside inhibitors, its specific role in resistance to this compound is not as extensively documented as S282T.
Information regarding the N142T substitution as a specific RAS for this compound is limited in the reviewed literature. While various mutations are constantly being identified, the clinical significance and direct causal link of N142T to this compound resistance require further investigation.
Table 1: Key Resistance-Associated Substitutions in HCV NS5B
| Substitution | Associated Compound(s) | Level of Resistance | Key Findings | Citations |
|---|---|---|---|---|
| S282T | This compound analogues (Mericitabine, Sofosbuvir) | High (in vitro) | Primary in vitro resistance mutation; significantly impairs viral fitness; rarely detected in clinical settings. | nih.govresearchgate.netnih.govnih.govhcvguidelines.orgfirstwordpharma.com |
| L159F/L320F | Mericitabine, Sofosbuvir | Low | Novel double mutation identified in a patient with partial response to mericitabine; confers cross-resistance to sofosbuvir. | nih.govoup.com |
| S96T | 4'-azidocytidine (another nucleoside inhibitor) | Not specified for this compound | Selected by other nucleoside inhibitors; located near the polymerase template-binding site. | nih.gov |
| N142T | Not specified for this compound | Not specified | Limited direct evidence linking this substitution to this compound resistance. | |
The biochemical mechanisms underlying resistance to this compound primarily involve alterations in the function of the HCV NS5B polymerase that reduce the inhibitor's effectiveness.
The S282T mutation confers resistance by creating a steric hindrance at the active site of the polymerase. researchgate.net This clash is thought to occur between the bulkier threonine residue and the 2'-methyl group of the incoming inhibitor triphosphate. researchgate.net This steric conflict leads to a reduced affinity of the mutant polymerase for the active triphosphate form of the drug. nih.gov Biochemical assays have demonstrated that the S282T mutation results in an increased Michaelis constant (Km) for the inhibitor's triphosphate, indicating a weaker binding affinity, while the maximum velocity (Vmax) of the incorporation reaction remains largely unchanged. nih.gov This increased discrimination against the modified nucleotide analogue compared to the natural substrate is a key factor in the observed resistance. nih.gov
Furthermore, the S282T mutation significantly impairs the replicative fitness of the virus. nih.govhcvguidelines.org The replication capacity of the S282T variant has been reported to be as low as <2% to 15% of the wild-type virus. nih.govnih.gov This low fitness explains why the S282T mutation is rarely observed in clinical settings and tends to be replaced by the wild-type virus once the drug pressure is removed. hcvguidelines.org
For the L159F/L320F double mutant, the resistance mechanism also involves a reduction in the susceptibility of the polymerase to the inhibitor. This double mutation was shown to increase the 50% effective concentration (EC50) for mericitabine by 3.1- to 5.5-fold. nih.govoup.com Similar to the S282T mutant, the L159F/L320F variant also exhibits impaired replication capacity. nih.govoup.com
Barrier to Resistance Development in Specific Viral Infections (e.g., HEV)
In contrast to HCV, studies on Hepatitis E Virus (HEV) have indicated a high barrier to the development of resistance to 2'-C-methylcytidine. In a study using a subgenomic HEV replication model, long-term treatment with 2'-C-methylcytidine did not lead to a loss of its antiviral potency. nih.govnih.gov This suggests that the HEV polymerase may have a more conserved active site or that mutations conferring resistance may be more detrimental to the virus's viability, thus preventing their emergence. The precise molecular mechanisms for this high barrier to resistance in HEV are still an area of ongoing research.
Cross-Resistance Profiles with Other Antiviral Agents
The development of resistance to one antiviral agent can sometimes lead to resistance to other drugs of the same class, a phenomenon known as cross-resistance.
The S282T mutation, which confers resistance to this compound analogues, has been shown to cause cross-resistance to other 2'-C-methylated nucleoside analogues. researchgate.net
The L159F/L320F double mutation, identified in a patient treated with mericitabine, was found to confer cross-resistance to the nucleotide inhibitor sofosbuvir and another investigational polymerase inhibitor, GS-938. nih.govoup.com However, this double mutant did not show cross-resistance to the non-nucleoside inhibitor setrobuvir. nih.gov
Interestingly, a ribavirin-resistant HCV mutant did not exhibit cross-resistance to 2'-C-Methylcytidine, indicating that the resistance mechanisms for these two drugs are distinct. researchgate.net Similarly, in vitro studies have shown that mutants resistant to non-nucleoside polymerase inhibitors were not cross-resistant to 2'-C-methylcytidine. This suggests that combination therapies involving different classes of inhibitors could be a viable strategy to overcome resistance. researchgate.net
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Mericitabine |
| Sofosbuvir |
| Danoprevir |
| Peginterferon alfa-2a |
| Ribavirin |
| 2'-C-methylcytidine |
| 4'-azidocytidine |
| Setrobuvir |
Preclinical Metabolic and Pharmacokinetic Studies in Vivo Models
Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models
In studies of a related compound, β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine, in rhesus monkeys, the disposition of the drug was well-characterized. Following intravenous administration, a significant portion of the dose was recovered in the urine, with 32.9% ± 12.6% as the unchanged drug and 18.9% ± 6.6% as its deaminated metabolite. nih.gov After oral administration, these values were 6.0% ± 3.9% and 3.9% ± 1.0%, respectively, indicating incomplete absorption. nih.gov
Another study on 2'-O-methyluridine in mice showed that radioactivity was rapidly and widely distributed after intravenous administration. nih.gov The primary route of excretion was via the kidneys, accounting for approximately 52.7% of the administered dose. nih.gov This renal excretion included the parent compound as well as its metabolites. nih.gov
Oral Bioavailability and Clearance in Preclinical Species
Oral bioavailability, a measure of the fraction of an orally administered drug that reaches systemic circulation, is a key parameter in drug development. Many nucleoside analogs, including those related to 4'--C-Methylcytidine, exhibit challenges with oral absorption.
For instance, 2'-C-methylcytidine was found to have low oral bioavailability, which prompted the development of prodrug strategies to enhance its absorption. nih.govacs.org A similar compound, 4'-azido-2'-deoxy-2'-C-methyl cytidine (B196190), demonstrated a moderate oral bioavailability of 14% in rats. nih.gov
More detailed pharmacokinetic studies in rhesus monkeys with β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine revealed an oral bioavailability of 24.0% ± 14.3%. nih.govasm.org This study also determined the systemic clearance of the compound, which is a measure of the volume of blood cleared of the drug per unit of time. The clearance was found to be different following intravenous and oral administration, reflecting the impact of first-pass metabolism. nih.gov
| Compound | Animal Model | Oral Bioavailability (F) | Clearance (CL) |
| 4'-azido-2'-deoxy-2'-C-methyl cytidine | Rat | 14% nih.gov | Not Reported |
| β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine | Rhesus Monkey | 24.0% ± 14.3% nih.govasm.org | 0.60 L/h/kg (IV) nih.gov |
| 2'-C-methylcytidine | Not Specified | Low nih.govacs.org | Not Reported |
| 5-Fluoro-2'-deoxycytidine (with THU) | Cynomolgus Monkey | 9-25% nih.gov | ~15 mL/min/kg (IV) nih.govresearchgate.net |
This table presents oral bioavailability and clearance data for compounds structurally related to this compound.
Metabolic Pathways (e.g., Deamination to Uridine (B1682114) Analogs)
A primary metabolic pathway for cytidine and its analogs is deamination, a reaction catalyzed by the enzyme cytidine deaminase. nih.gov This enzymatic process converts the cytidine moiety into a uridine moiety, leading to the formation of uridine analogs. nih.govnih.gov
This metabolic conversion is a critical factor in the pharmacokinetics of these compounds, as the resulting uridine analog may have a different pharmacological activity and pharmacokinetic profile than the parent cytidine analog. For example, the metabolism of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine leads to the formation of its deaminated metabolite, 2′-deoxy-2′-fluoro-2′-C-methyluridine. nih.govasm.org The total bioavailability, when considering both the parent drug and this metabolite, was significantly higher (64% ± 26%) than that of the parent drug alone, highlighting the substantial role of this metabolic pathway. nih.govasm.org
The study on 2'-O-methyluridine in mice also identified uridine and uracil (B121893) as major circulating metabolites, further underscoring the importance of pathways involving the modification of the pyrimidine (B1678525) base. nih.gov The susceptibility of this compound to deamination is a key consideration in its development, as it will influence the in vivo concentration of the active compound and its metabolites.
Prodrug Conversion and Active Metabolite Formation
To overcome challenges such as low oral bioavailability, prodrug strategies are often employed. nih.gov A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body through enzymatic or chemical reactions. acs.org
A notable example is the development of valopicitabine (B1239987), the 3'-O-l-valinyl ester prodrug of 2'-C-methylcytidine. nih.govacs.org This prodrug was synthesized to improve the poor oral bioavailability of the parent compound. nih.govacs.org Upon administration, esterases in the body cleave the valine ester, releasing the active 2'-C-methylcytidine.
However, not all prodrug strategies are successful. An N4-modified prodrug of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine was synthesized and tested in monkeys but failed to enhance the oral bioavailability of the parent compound. nih.govasm.org
For this compound to be therapeutically effective, it must be converted intracellularly to its active triphosphate form. This multi-step phosphorylation is carried out by cellular kinases. The initial phosphorylation to the monophosphate is often the rate-limiting step in the activation of nucleoside analogs. nih.gov
Tissue Distribution and Cellular Uptake in Animal Models
The distribution of a drug to various tissues and its uptake by cells are critical for its therapeutic effect. In vivo studies in animal models provide valuable insights into these processes.
Studies with 2'-O-methyluridine in mice, using quantitative whole-body autoradiography, revealed that the compound and its metabolites were rapidly and widely distributed throughout the body. nih.gov The highest concentrations of radioactivity were observed in the kidney, spleen, pineal body, and lymph nodes. nih.gov This pattern of distribution suggests that these organs may be significant sites of accumulation or elimination.
Furthermore, the study of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine in rhesus monkeys demonstrated that the compound could cross the blood-brain barrier and was present in the cerebrospinal fluid after both oral and intravenous administration. nih.gov This indicates a potential for activity within the central nervous system.
The cellular uptake of nucleoside analogs is a complex process that can involve various nucleoside transporters expressed on cell membranes. The efficiency of this uptake is a key determinant of the intracellular concentration of the drug and, consequently, its ability to be phosphorylated to its active form.
Role in Nucleic Acid Biology and Epitranscriptomics
Modified Nucleosides in Ribosomal RNA (rRNA) and their Functional Implications
There is no available research documenting the presence or functional role of 4'--C-Methylcytidine in ribosomal RNA. While rRNA is known to contain a variety of modified nucleosides that are crucial for ribosome assembly and function, this compound is not among those that have been identified and characterized. oup.commdpi.com
Base Pairing Stability and Specificity in Modified RNA
The effect of this compound on the thermodynamic stability and base pairing specificity of RNA duplexes has not been reported. Studies on other cytidine (B196190) modifications have shown varied effects; for example, N4-methylcytidine has a relatively small impact on the stability of C:G base pairs, whereas N4,N4-dimethylcytidine is disruptive. Without experimental data, the influence of a 4'-C-methyl group on the conformational geometry and hydrogen bonding of the nucleobase remains purely speculative.
Epitranscriptomic Contexts of Cytidine Modifications
The field of epitranscriptomics investigates the role of RNA modifications in gene regulation. While there is a wealth of information on cytidine modifications like 5-methylcytidine (B43896) and its oxidation products, there is no mention of this compound in this context. oup.com Its existence as a natural post-transcriptional modification has not been established.
Functional Studies of Modified RNA Strands in Enzymatic Assays
No enzymatic assays involving RNA strands specifically modified with this compound have been described in the literature. Such studies are essential for understanding how a modification might affect the interactions of RNA with enzymes like polymerases, nucleases, and methyltransferases.
Advanced Research Methodologies for Studying 4 C Methylcytidine
Spectroscopic Techniques (e.g., NMR Spectroscopy for Solution Conformation, UV-melting temperature)
Spectroscopic methods are fundamental in characterizing the physical properties of 4'-C-Methylcytidine and its impact on nucleic acid structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Conformation
NMR spectroscopy is a powerful tool for determining the three-dimensional structure and dynamic properties of molecules in solution. For nucleoside analogs like 4'-C-Methylcytidine, NMR is used to define the conformation of the glycosidic bond (the bond between the base and the sugar) and the pucker of the sugar ring. Techniques such as 1D Nuclear Overhauser Effect (NOE) difference spectroscopy help determine the syn versus anti conformation of the nucleoside. nih.gov The analysis of proton coupling constants provides detailed information about the sugar pucker conformation (e.g., C2'-endo, C3'-endo). nih.gov These conformational details are critical as they dictate how the nucleoside analog is recognized and processed by cellular and viral enzymes. For modified proteins, methyl-selective NMR detection can also be a powerful method to study conformational transitions. mdpi.com The severe overlap of chemical shifts, which can be a challenge in RNA analysis, can be overcome using novel isotope labeling strategies. nih.gov
UV-Melting Temperature (Tm)
UV-melting temperature (Tm) analysis is a standard method to assess the thermal stability of nucleic acid duplexes, such as DNA-DNA, DNA-RNA, or RNA-RNA helices. The Tm is the temperature at which half of the double-stranded nucleic acid molecules dissociate into single strands. This dissociation is monitored by measuring the absorbance of UV light at 260 nm, which increases as the strands separate (a phenomenon known as the hyperchromic effect). jasco-global.comthermofisher.com When an oligonucleotide containing 4'-C-Methylcytidine is incorporated into a duplex, Tm studies can reveal its effect on helix stability. For instance, studies on the related compound N4-acetylcytidine (ac4C) showed that its presence significantly stabilizes the RNA duplex, increasing the melting temperature. nih.gov This stabilization is crucial for physiological functions. By comparing the Tm of duplexes with and without 4'-C-Methylcytidine, researchers can quantify the thermodynamic contribution of this modification to nucleic acid stability. thermofisher.comnih.gov
| Technique | Parameter Measured | Significance for 4'-C-Methylcytidine |
| NMR Spectroscopy | Glycosidic bond conformation (syn/anti), Sugar pucker | Determines the 3D shape of the nucleoside, which influences its interaction with viral enzymes like polymerases. nih.gov |
| UV-Melting (Tm) | Melting Temperature (°C) | Quantifies the effect of the modification on the stability of DNA/RNA duplexes. thermofisher.comnih.gov |
X-ray Crystallography for Structural Determination of Nucleoside-Enzyme Complexes
X-ray crystallography is the gold standard for obtaining high-resolution, three-dimensional structural information of molecules, including complex biological assemblies like enzyme-ligand complexes. nih.govbiologiachile.cl This technique is indispensable for visualizing the precise interactions between the active form of 4'-C-Methylcytidine (its triphosphate) and its target viral enzyme, typically an RNA-dependent RNA polymerase (RdRp).
The methodology involves several key steps:
Crystallization: The target enzyme is co-crystallized with the nucleoside triphosphate analog, or the crystals of the apo-enzyme are soaked in a solution containing the compound.
X-ray Diffraction: The resulting crystal is exposed to a high-intensity X-ray beam. The crystal diffracts the X-rays into a specific pattern of spots.
Data Analysis: The intensities and positions of the diffracted spots are measured and used to calculate an electron density map.
Structure Determination: The electron density map is interpreted to build an atomic model of the enzyme and the bound inhibitor, revealing the precise orientation and interactions (e.g., hydrogen bonds, hydrophobic interactions) within the enzyme's active site. biologiachile.cl
This method provides definitive evidence of how the inhibitor binds to its target, explaining its mechanism of action at an atomic level. nih.gov It can reveal conformational changes in the enzyme upon inhibitor binding and is crucial for structure-based drug design efforts to improve the inhibitor's potency and selectivity. nih.gov
Cell-Based and Cell-Free Assays for Antiviral Activity
To evaluate the antiviral potential of 4'-C-Methylcytidine, researchers utilize both cell-based and cell-free assay systems.
Cell-Based Assays: These assays are performed using live host cells infected with the target virus. nih.gov The primary goal is to determine the compound's efficacy in inhibiting viral replication within a biological context. A common method is the cytopathic effect (CPE) inhibition assay. In this setup, cells are infected with a virus that normally causes cell death (CPE). The ability of 4'-C-Methylcytidine to protect the cells from CPE is measured, often using a colorimetric method like the MTT assay, which quantifies cell viability. mdpi.com The concentration of the compound that inhibits the viral effect by 50% (EC₅₀) is a key parameter derived from these experiments. researchgate.net
Cell-Free Assays: In contrast, cell-free assays are conducted in a controlled, in vitro environment without live cells. plos.org These systems are designed to investigate the direct effect of a compound on a specific molecular target, such as an isolated viral enzyme (e.g., polymerase or protease). nih.gov For 4'-C-Methylcytidine, a cell-free assay would typically measure the activity of the viral polymerase as it synthesizes RNA. The addition of the activated (triphosphate) form of 4'-C-Methylcytidine allows researchers to determine if it directly inhibits the enzyme's function. news-medical.net These assays are crucial for confirming the compound's specific mechanism of action, independent of cellular metabolism or transport. plos.orgplos.org
| Assay Type | System | Primary Measurement | Advantage |
| Cell-Based | Infected host cells | Inhibition of viral replication (e.g., EC₅₀) researchgate.net | Evaluates efficacy in a biologically relevant context, including cell permeability and metabolism. |
| Cell-Free | Isolated viral components | Direct inhibition of a specific target (e.g., enzyme activity) nih.gov | Pinpoints the molecular target and mechanism of action without cellular interference. plos.org |
Replicon Systems for Viral Replication Studies
Replicon systems are a powerful and widely used tool for studying the replication of RNA viruses, particularly those that are difficult or dangerous to culture, such as the Hepatitis C virus (HCV). nih.gov A replicon is a segment of viral RNA that can replicate autonomously within a host cell but cannot produce new, infectious virus particles because it lacks the genes encoding structural proteins. nih.govscienceopen.com
Typically, a replicon construct includes the viral non-structural proteins necessary for RNA replication (like the polymerase and helicase) along with a reporter gene, such as luciferase, and a selectable marker. nih.govresearchgate.net When this RNA is introduced into suitable host cells (e.g., Huh-7 human hepatoma cells for HCV), it begins to replicate. nih.gov The antiviral activity of 4'-C-Methylcytidine is assessed by adding it to the culture medium and measuring the subsequent reduction in viral RNA replication, which is conveniently quantified by the decrease in luciferase activity. nih.gov Replicon systems have been instrumental in identifying and characterizing numerous nucleoside inhibitors, and they allow for the selection of drug-resistant viral variants, which helps in identifying the inhibitor's target and potential resistance mutations. nih.gov
Quantitative Polymerase Chain Reaction (qPCR) for Viral Load Quantification
Quantitative Polymerase Chain Reaction (qPCR), also known as real-time PCR, is a highly sensitive and specific technique used to measure the amount of a particular nucleic acid sequence in a sample. In the context of antiviral research, it is the benchmark method for quantifying viral load (the amount of viral RNA). nih.gov
The process for measuring viral RNA involves these steps:
RNA Extraction: Total RNA is extracted from virus-infected cells that have been treated with varying concentrations of 4'-C-Methylcytidine.
Reverse Transcription (RT): The extracted viral RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme. This step is why the technique is often referred to as RT-qPCR.
Real-Time PCR: The cDNA is then amplified in a PCR reaction that includes fluorescent dyes or probes. A specialized thermal cycler measures the fluorescence signal in real-time as the DNA is amplified. unc.edu
The cycle at which the fluorescence crosses a certain threshold is proportional to the initial amount of viral RNA in the sample. By comparing the results from treated and untreated cells, researchers can accurately determine the dose-dependent effect of 4'-C-Methylcytidine on the inhibition of viral RNA synthesis. nih.gov
Immunofluorescence and Western Blot Assays for Protein Expression
While qPCR measures viral RNA, immunofluorescence and Western blot assays are used to quantify the levels of viral proteins, providing a complementary view of a compound's antiviral effect.
Immunofluorescence: This technique allows for the visualization and localization of specific proteins within a cell. nih.gov Cells infected with a virus and treated with 4'-C-Methylcytidine are fixed and permeabilized. They are then incubated with a primary antibody that specifically binds to a target viral protein. A secondary antibody, which is conjugated to a fluorescent dye and recognizes the primary antibody, is then added. mdpi.com Using a fluorescence microscope, the presence and abundance of the viral protein can be observed. A reduction in fluorescence intensity in treated cells indicates that 4'-C-Methylcytidine has successfully inhibited the expression of the viral protein. nih.gov
Western Blot: Western blotting is a method used to separate and identify specific proteins from a complex mixture. researchgate.net Proteins are extracted from treated and untreated infected cells and separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred from the gel to a membrane. The membrane is probed with a primary antibody specific to the viral protein of interest, followed by a secondary antibody that is linked to an enzyme or fluorophore for detection. nih.gov The intensity of the resulting band corresponds to the amount of the target protein, providing a quantitative measure of how effectively 4'-C-Methylcytidine inhibits viral protein production. biorxiv.org
Biochemical Evaluation of Enzyme Inhibition Kinetics
To understand precisely how the active form of 4'-C-Methylcytidine interferes with its target enzyme, researchers perform detailed biochemical evaluations of enzyme inhibition kinetics. nih.gov These studies measure the rate of the enzymatic reaction under various concentrations of both the natural substrate and the inhibitor.
The data generated are used to determine key kinetic parameters:
Michaelis Constant (Km): The substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). It is an indicator of the enzyme's affinity for its substrate. sigmaaldrich.com
Maximum Velocity (Vmax): The maximum rate of the reaction when the enzyme is saturated with the substrate.
Inhibition Constant (Ki): A measure of the inhibitor's potency; it represents the concentration of inhibitor required to produce half-maximum inhibition. nih.gov
By analyzing how the inhibitor affects Km and Vmax, often through graphical representations like Lineweaver-Burk or Michaelis-Menten plots, the mechanism of inhibition can be determined (e.g., competitive, noncompetitive, or uncompetitive). khanacademy.org For example, a competitive inhibitor increases the apparent Km but does not affect Vmax. khanacademy.org These kinetic studies are essential for characterizing the potency and mode of action of nucleoside inhibitors like 4'-C-Methylcytidine. nih.govnih.gov
| Kinetic Parameter | Description | Relevance to Inhibition |
| Km (Michaelis Constant) | Substrate concentration at ½ Vmax. sigmaaldrich.com | Changes in Km help identify the type of inhibition (e.g., competitive inhibitors increase apparent Km). khanacademy.org |
| Vmax (Maximum Velocity) | The maximum reaction rate at substrate saturation. | Changes in Vmax help identify the type of inhibition (e.g., noncompetitive inhibitors decrease Vmax). khanacademy.org |
| Ki (Inhibition Constant) | A measure of the inhibitor's binding affinity/potency. nih.gov | A lower Ki value indicates a more potent inhibitor. |
Molecular Modeling and Dynamics Simulations
Molecular modeling and molecular dynamics (MD) simulations are powerful computational tools used to investigate the behavior of biomolecules at an atomic level. nih.gov These methods provide detailed insights into the structural and dynamic properties of molecules like 4'-C-Methylcytidine and their interactions with biological targets, such as viral RNA-dependent RNA polymerase (RdRp). nih.gov Simulations can capture the motion of every atom over time, allowing researchers to observe conformational changes, predict binding affinities, and elucidate mechanisms of action that are often difficult to capture through experimental techniques alone. nih.gov
In the study of nucleoside analogs, MD simulations are crucial for understanding how modifications to the sugar or base affect the compound's incorporation into RNA and its ability to inhibit polymerase activity. For instance, simulations of RNA duplexes containing modified cytidines, such as N4-methylcytidine, have been used to demonstrate how methylation patterns alter base-pairing stability and specificity. oup.comnih.gov These computational studies show that even subtle chemical changes can disrupt the canonical Watson-Crick base pairing, which is fundamental to the molecule's function. oup.comnih.gov
When studying inhibitors like 4'-C-Methylcytidine, simulations can model the compound in its triphosphate form as it approaches and binds to the active site of the viral polymerase. This allows for a detailed analysis of the physical interactions within the biophysical system. mdpi.com Researchers can analyze parameters like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess the stability and flexibility of the polymerase-inhibitor complex. mdpi.com By visualizing these interactions, scientists can understand the structural basis for the inhibitor's potency and predict how specific mutations in the polymerase might lead to drug resistance. researchgate.net The insights gained from these simulations are valuable for the rational design and optimization of new, more potent antiviral agents. nih.gov
Generation of Mutants for Resistance Studies
The emergence of drug-resistant viral strains is a significant challenge in antiviral therapy. The generation and characterization of resistant mutants in a laboratory setting is a critical methodology for predicting and understanding these resistance pathways. This process typically involves the serial passage of a virus in cell culture in the presence of sub-lethal or gradually increasing concentrations of the antiviral compound, such as 4'-C-Methylcytidine. nih.gov
This sustained selective pressure forces the virus to adapt, and variants with mutations that confer reduced susceptibility to the drug will eventually outcompete the wild-type virus. For nucleoside analogs that target the viral polymerase, resistance mutations are most commonly identified within the gene encoding this enzyme. nih.gov For example, in studies with the structurally related 2'-C-methyl-nucleosides against Hepatitis C Virus (HCV), prolonged culturing of HCV replicons led to the selection of a specific S282T mutation in the NS5B polymerase, which rendered the enzyme resistant to this class of inhibitors. nih.gov
Once a resistant viral population is isolated, the next step is to identify the specific genetic changes responsible for the resistance phenotype. This is achieved by sequencing the target gene (e.g., the polymerase) from the resistant population and comparing it to the wild-type sequence. The identified mutations can then be introduced into a wild-type infectious clone using reverse genetics to confirm their role in conferring resistance.
| Methodology | Description | Key Outcome | Example from Related Compounds |
| Serial Passage | Culturing virus in the presence of increasing concentrations of an antiviral agent over multiple passages. | Selection of a viral population with reduced susceptibility to the drug. | In vitro culture of HCV replicons with 2'-C-methyl-cytidine selected for resistant variants. nih.gov |
| Genetic Sequencing | Sequencing the target gene (e.g., viral polymerase) of the resistant virus to identify mutations. | Identification of specific amino acid substitutions responsible for resistance. | An S282T mutation in the HCV NS5B polymerase was identified as conferring resistance to 2'-C-methyl-nucleosides. nih.gov |
| Reverse Genetics | Introducing identified mutations into a wild-type viral genome to confirm their effect on drug susceptibility. | Confirmation that a specific mutation causes the resistance phenotype. | Studies on HCV protease inhibitors used this method to validate the impact of mutations like R155T and A156S. nih.gov |
| Viral Fitness Assays | Comparing the replication capacity of the resistant mutant to the wild-type virus in the absence of the drug. | Quantification of the biological cost associated with the resistance mutation. | Some protease-resistant HCV mutants showed significantly impaired ability to produce infectious virus, indicating reduced fitness. nih.gov |
Future Research Trajectories
Exploration of Novel 4'-C-Methylcytidine Analogs with Enhanced Efficacy and Selectivity
The synthesis and evaluation of novel analogs of 4'--C-methylcytidine are a cornerstone of ongoing research efforts. The primary goals are to enhance antiviral efficacy against a broader range of pathogens and to improve the selectivity of these compounds, thereby potentially reducing off-target effects.
Researchers are actively designing and synthesizing new derivatives by modifying various positions on the cytidine (B196190) scaffold. For instance, the introduction of different substituents at the 4'-position is a key strategy. nih.gov The discovery of 4'-azidocytidine (B1678695) and its subsequent monofluoro and difluoro derivatives demonstrated that modifications at this position can significantly increase antiviral potency against viruses like the Hepatitis C virus (HCV). dovepress.comacs.orgacs.org One of the most potent compounds in a studied series was 4'-azido-2'-deoxy-2'-fluoroarabinocytidine, which showed an over 50-fold increase in antiviral potency compared to the parent 4'-azidocytidine. dovepress.com
Furthermore, the development of carbocyclic analogs, where the ribose sugar is replaced by a carbocyclic ring, represents another promising direction. mdpi.com These modifications can confer greater metabolic stability. The synthesis of 4'-substituted carbocyclic uracil (B121893) derivatives and their monophosphate prodrugs has been explored for activity against a panel of RNA viruses. nih.gov While some of these initial carbocyclic analogs did not show significant antiviral activity, they also exhibited low toxicity, suggesting that further optimization could lead to viable drug candidates. nih.gov
The antiviral activity of 2'-C-methylcytidine and its analogs has been evaluated against several viruses, as detailed in the table below.
| Compound | Virus | Assay | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| 2'-C-Methylcytidine | Zika Virus (MR766) | CPE Reduction | 22 | >100 | >4.5 | nih.gov |
| 2'-C-Methylcytidine | Zika Virus | CPE Reduction | 2.9 ± 1.1 | >100 | >34 | oup.com |
| 2'-C-Methylcytidine aryloxyl phosphoramidate (B1195095) ProTide | Zika Virus (PRVABC59) | - | 48 | >50 | >1 | nih.gov |
Deeper Elucidation of Molecular Mechanisms in Underexplored Pathogen Systems
While the mechanism of action of this compound as an inhibitor of viral RNA-dependent RNA polymerase (RdRp) is well-established for viruses like HCV, its precise molecular interactions within the polymerases of other, less-studied pathogens remain an area for deeper investigation. acs.org Future research will likely focus on elucidating these mechanisms in a broader range of viral families.
Flaviviruses: The activity of 2'-C-methylcytidine against Zika virus, a member of the Flaviviridae family, has been demonstrated. nih.govoup.com Further studies are needed to understand the specific interactions within the ZIKV NS5 polymerase. Flaviviruses utilize a complex replication machinery, and understanding how this compound and its analogs inhibit this process at a molecular level could inform the design of more potent and broad-spectrum anti-flavivirus agents. acs.orgelsevierpure.comacs.org
Togaviruses: Viruses such as Chikungunya virus, belonging to the Togaviridae family, represent another important target for antiviral drug discovery. Investigating the efficacy and mechanism of this compound against these viruses is a logical next step.
Filoviruses: Given the significant public health threat posed by filoviruses like Ebola, exploring the potential of this compound as an inhibitor of the Ebola virus L protein, which contains the RdRp activity, is a critical area of future research. mdpi.comcsmres.co.ukumbc.edumdpi.comnih.gov While some nucleoside analogs have shown activity against Ebola virus, the potential of this compound remains to be fully explored. umbc.edu
Development of Advanced Prodrug Strategies for Targeted Delivery
A significant challenge with nucleoside analogs is their delivery into target cells and subsequent phosphorylation to the active triphosphate form. nih.govnih.govoup.com Prodrug strategies are crucial for overcoming these hurdles. nih.gov The ProTide (Pro-Nucleotide) technology, which masks the monophosphate group to improve cell permeability and bypass the initial, often rate-limiting, phosphorylation step, has been successfully applied to other nucleoside analogs and holds great promise for this compound. nih.govnih.govnih.govnih.gov
Future research in this area will focus on designing and synthesizing novel prodrugs of this compound with improved pharmacokinetic profiles. This includes the development of liver-targeting prodrugs for hepatotropic viruses like HCV and HBV, as well as strategies to enhance delivery to other specific tissues or cell types affected by viral infections. The exploration of different masking groups, such as various amino acid esters and aryl moieties, will be key to optimizing the release of the active compound within the target cells. nih.govnih.gov
Investigation of Immunomodulatory Roles and Mechanisms
Recent studies have revealed that some nucleoside analogs possess immunomodulatory properties in addition to their direct antiviral effects. mdpi.commdpi.comnih.govembopress.org For example, certain adenosine (B11128) analogs have been shown to act as antagonists of the Adenosine A2A Receptor, which can lead to enhanced T-cell responses against viral infections. mdpi.commdpi.comnih.govembopress.org
The potential immunomodulatory effects of this compound are a largely unexplored but highly promising area of future research. Investigating whether this compound or its metabolites can modulate the host immune response could uncover dual-action antiviral mechanisms. Future studies could involve:
Cytokine Profiling: Analyzing the expression of various cytokines and chemokines in immune cells and infected tissues following treatment with this compound. dovepress.comnih.govnih.govresearchgate.netfrontiersin.org This could reveal whether the compound promotes a pro-inflammatory or anti-inflammatory environment conducive to viral clearance.
T-cell Function Assays: Assessing the impact of this compound on T-cell activation, proliferation, and effector functions.
Innate Immune Sensing: Investigating whether the incorporation of this compound into viral RNA alters its recognition by host pattern recognition receptors (PRRs), thereby influencing the innate immune response.
Further Characterization of Resistance Pathways and Strategies to Overcome Them
The emergence of drug resistance is a major challenge in antiviral therapy. For HCV, resistance to nucleoside inhibitors like 2'-C-methyladenosine has been linked to specific mutations in the NS5B polymerase, such as the S282T substitution. acs.orgoup.com While this mutation confers resistance to some purine-based nucleoside analogs, 2'-deoxy-2'-fluoro-2'-C-methylcytidine (PSI-6130) has been shown to be as effective against the S282T mutant as the wild-type enzyme. acs.org
Future research should focus on:
Identifying Resistance Mutations: Systematically selecting for and characterizing resistance mutations to this compound and its novel analogs in various viral systems. This will involve in vitro passage experiments and sequencing of the viral polymerase gene. nih.govnih.govasm.orgresearchgate.net
Biochemical Characterization of Resistant Polymerases: Expressing and purifying resistant viral polymerases to study the biochemical basis of resistance, such as alterations in substrate binding or incorporation efficiency.
Developing Resistance-Evading Analogs: Using the knowledge of resistance mutations to design new analogs of this compound that are less susceptible to these resistance mechanisms.
Integration into Combination Therapies for Broader-Spectrum Activity
Combination therapy is a cornerstone of modern antiviral treatment, as it can enhance efficacy, reduce the likelihood of resistance, and broaden the spectrum of activity. Studies have already demonstrated the synergistic antiviral effects of combining 2'-C-methylcytidine analogs with interferon-alpha2b against HCV. nih.govnatap.org
Future research will explore the combination of this compound and its prodrugs with other direct-acting antivirals (DAAs) targeting different viral proteins or host factors. For example, combining a polymerase inhibitor like this compound with a protease inhibitor or an NS5A inhibitor could provide a powerful and broad-spectrum antiviral regimen. The potential for synergistic or antagonistic interactions with other nucleoside analogs, such as ribavirin (B1680618), also warrants further investigation, as some studies have shown antagonism between ribavirin and 2'-C-methylcytidine against HCV. nih.gov Conversely, synergistic effects have been observed when combining β‐D‐N4‐hydroxycytidine (the active form of molnupiravir) with teriflunomide (B560168) against a broad range of RNA viruses. nih.gov
Understanding the Epitranscriptomic Role of 4'-C-Methylcytidine and Related Modifications in Eukaryotic Systems
The field of epitranscriptomics, which studies the role of chemical modifications on RNA, has revealed a new layer of gene regulation. nih.govnih.govplantae.org Various cytidine modifications, such as 5-methylcytidine (B43896) (m5C) and N4-acetylcytidine (ac4C), have been identified in eukaryotic mRNA and have been shown to influence RNA stability, translation, and other cellular processes. nih.govoup.comnih.govnih.govembopress.orgrsc.orgcd-genomics.comresearchgate.netoup.comnih.govresearchgate.netnih.govnih.gov
A fascinating and largely unexplored future research trajectory is the potential epitranscriptomic role of this compound. While this compound is primarily studied as an antiviral, it is conceivable that it could be incorporated into host cell RNA, albeit likely at very low levels, and function as an epitranscriptomic mark. Research in this area could involve:
Developing Sensitive Detection Methods: Utilizing advanced analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect and quantify this compound in eukaryotic RNA. acs.orgacs.orgnih.govcd-genomics.comnih.gov
Investigating the Impact on RNA Function: If incorporation is detected, studies would be needed to determine the effect of this compound on RNA secondary structure, stability, and translation efficiency. oup.comnih.gov
Identifying Potential "Writer" and "Reader" Proteins: Exploring whether any host enzymes can recognize and potentially incorporate this compound into RNA, and if any cellular proteins can specifically bind to this modification.
Understanding the potential dual role of this compound as both a direct antiviral agent and a modulator of the epitranscriptome could open up entirely new avenues for therapeutic intervention.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
